molecular formula C8H15NO2 B1595410 4-Morpholin-4-ylbutan-2-one CAS No. 6050-58-4

4-Morpholin-4-ylbutan-2-one

Cat. No.: B1595410
CAS No.: 6050-58-4
M. Wt: 157.21 g/mol
InChI Key: JJCICUFXLXTMDF-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylbutan-2-one (CAS 6050-58-4) is an organic compound of significant interest in research and development, particularly in the field of medicinal chemistry. It belongs to the class of morpholines, a versatile heterocyclic motif recognized as a privileged pharmacophore in drug discovery . The morpholine ring is a common feature in a wide array of pharmaceuticals and is investigated for its potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities . This compound is supplied as a liquid with a boiling point of approximately 116°C at 20 mmHg and a stated purity of 95.0% . Researchers value this and similar morpholine-based building blocks for their potential to enhance the potency of lead compounds or modulate their pharmacokinetic properties during the design and synthesis of novel bioactive molecules . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) should be worn, and the material should be used only in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCICUFXLXTMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285807
Record name 4-(Morpholin-4-yl)butan-2-one
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6050-58-4
Record name 6050-58-4
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Record name 4-(Morpholin-4-yl)butan-2-one
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Record name 4-(morpholin-4-yl)butan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholin-4-ylbutan-2-one is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in many approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. The butan-2-one side chain introduces a ketone functionality, which can act as a hydrogen bond acceptor and a site for further chemical modification. A thorough understanding of the physicochemical properties of this compound is therefore essential for its rational use in the design and development of new therapeutic agents.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its chemical structure, and both predicted and analogous experimental data for its acid-base dissociation constant (pKa), lipophilicity (logP), and solubility. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these critical parameters, offering researchers the tools to validate and expand upon the data presented herein.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-(morpholin-4-yl)butan-2-onePubChemLite[1]
CAS Number 6050-58-4ChemicalBook[2]
Molecular Formula C8H15NO2PubChemLite[1]
Molecular Weight 157.21 g/mol PubChemLite[1]
Predicted XlogP -0.5PubChemLite[1]
Estimated pKa (conjugate acid) 7.5 - 8.0Estimated based on Morpholine (pKa 8.36)[3]
Physical State Likely a liquid or low-melting solid at room temperatureInferred from related compounds
Boiling Point > 129 °CEstimated based on Morpholine[3]
Solubility Expected to be soluble in water and polar organic solventsBased on structure

Synthesis and Chemical Reactivity

This compound can be synthesized through various standard organic chemistry reactions. A plausible and common method is the nucleophilic substitution reaction between morpholine and a suitable four-carbon electrophile.

A potential synthetic route is the reaction of morpholine with 4-chlorobutan-2-one. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

The chemical reactivity of this compound is dictated by its functional groups: the tertiary amine of the morpholine ring and the ketone. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. The ketone group can undergo nucleophilic addition reactions at the carbonyl carbon and is susceptible to reduction to a secondary alcohol.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount in drug discovery. The following section provides detailed protocols for measuring the pKa, logP, and aqueous solubility of this compound.

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of this compound can be reliably determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.[4][5][6]

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) for back-titration if necessary.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly (e.g., to pH 2).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[7][8][9]

Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking them together and allowing the phases to separate.

    • Saturate water with n-octanol in the same manner.

    • Use the n-octanol-saturated water and water-saturated n-octanol for the experiment.

  • Partitioning:

    • Prepare a stock solution of this compound in the aqueous phase at a known concentration.

    • In a separatory funnel, combine a known volume of the aqueous solution with a known volume of the n-octanol phase (e.g., a 1:1 ratio).

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Figure 2: Experimental workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. A common method for determining aqueous solubility is the equilibrium solubility method.[10][11][12]

Protocol:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent if necessary.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account any dilution factors. This value represents the aqueous solubility of the compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule of interest in drug discovery. While specific experimental data for this compound is limited, this guide offers a solid foundation for researchers by presenting predicted values, data from analogous structures, and robust, detailed protocols for the experimental determination of its pKa, logP, and aqueous solubility. The provided methodologies and workflows are designed to ensure scientific integrity and reproducibility, empowering researchers to generate high-quality data to support their drug development programs. A thorough characterization of these fundamental properties is an indispensable step in advancing our understanding of this and other novel chemical entities.

References

solubility of 4-Morpholin-4-ylbutan-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Morpholin-4-ylbutan-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its solubility based on fundamental physicochemical principles. It further outlines a detailed, best-practice experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to support formulation, process development, and analytical activities.

Introduction: The Significance of Solubility in Drug Development

This compound belongs to the morpholine class of compounds, which are significant scaffolds in medicinal chemistry due to their favorable pharmacological properties.[1] The morpholine ring can enhance potency and modulate the pharmacokinetic profile of a drug candidate.[1] Understanding the solubility of a novel derivative like this compound is a critical early-stage step in the drug development pipeline. Poor solubility can hinder absorption, leading to low bioavailability and unreliable outcomes in bioassays.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, formulation, and analytical method development.

This guide will first delve into the physicochemical properties of this compound to build a theoretical model of its expected solubility. Subsequently, a robust experimental workflow for quantitatively measuring its solubility will be presented, emphasizing the causality behind each procedural step.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3] To predict the solubility of this compound, we must first examine its molecular structure and resulting physicochemical properties.

Molecular Structure:

  • PubChem CID: 238499[4]

  • Molecular Formula: C₈H₁₅NO₂[4][5]

  • Molecular Weight: 157.21 g/mol [5]

Key Structural Features Influencing Solubility:

  • Morpholine Ring: The morpholine moiety contains both an ether linkage and a tertiary amine. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors. The nitrogen atom also imparts basic properties to the molecule.[6][7]

  • Ketone Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

  • Butyl Chain: The four-carbon chain is a nonpolar, lipophilic component.

Predicted Solubility:

Based on these features, this compound can be classified as a moderately polar molecule. The presence of multiple hydrogen bond acceptors suggests it will be more soluble in polar, protic solvents that can act as hydrogen bond donors. Its solubility in nonpolar solvents is expected to be limited due to the polar functional groups.

The following diagram illustrates the key factors that will govern the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute This compound Polarity Moderate Polarity HBA Hydrogen Bond Acceptors (O in ether, N in amine, O in ketone) Solubility Solubility Outcome Polarity->Solubility 'Like Dissolves Like' Lipophilicity Lipophilic Butyl Chain HBA->Solubility Favorable Interaction Basicity Basic Tertiary Amine Lipophilicity->Solubility Unfavorable in Polar Solvents Solvent Organic Solvent SolventPolarity Polarity (Polar vs. Nonpolar) SolventHB Hydrogen Bonding (Protic vs. Aprotic) SolventPolarity->Solubility SolventHB->Solubility

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents (Qualitative):

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the morpholine and ketone groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighPolarity matches the solute, but lack of hydrogen bond donation may limit solubility compared to protic solvents.
Low Polarity Dichloromethane, ChloroformModerateCan interact with the polar parts of the molecule, but the overall polarity is lower.
Nonpolar Hexane, TolueneLowSignificant mismatch in polarity; intermolecular forces between solvent molecules are much weaker than those within the solute.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[2] This method ensures that the solution is fully saturated, providing a reliable and reproducible measurement.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G start Start step1 Add excess solid solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-72 hours). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw a sample of the supernatant using a syringe. step3->step4 step5 Filter the sample to remove undissolved solid. step4->step5 step6 Dilute the filtrate with a known volume of a suitable mobile phase. step5->step6 step7 Analyze the diluted sample by HPLC to determine the concentration. step6->step7 step8 Calculate solubility (e.g., in mg/mL). step7->step8 end_node End step8->end_node

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Add a precise volume of the chosen organic solvent (e.g., 2 mL).

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Sampling: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Self-Validating System and Trustworthiness:

  • Visual Confirmation: The presence of undissolved solid at the end of the equilibration period provides visual confirmation of a saturated solution.

  • Multiple Time Points: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it confirms that equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate standard deviations.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound based on its molecular structure and established chemical principles. While direct experimental data is not yet widely available, the provided theoretical framework and detailed experimental protocol offer a robust approach for any researcher to accurately and reliably determine its solubility in various organic solvents. The resulting data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the progression of drug candidates incorporating this important morpholine scaffold.

References

Spectroscopic Data for 4-Morpholin-4-ylbutan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholin-4-ylbutan-2-one, a morpholine derivative, holds interest within the realms of organic synthesis and medicinal chemistry. The morpholine moiety is a common scaffold in numerous biologically active compounds, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The butan-2-one chain introduces a reactive ketone functional group, making it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 6050-58-4[1]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [1]
Canonical SMILES CC(=O)CCN1CCOCC1[2]
InChI InChI=1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.65t4H-O-CH ₂-CH₂-N-
~ 2.70t2H-C(=O)-CH ₂-CH₂-N-
~ 2.45t4H-O-CH₂-CH ₂-N-
~ 2.40t2H-C(=O)-CH₂-CH ₂-N-
~ 2.15s3H-C(=O)-CH

Causality behind Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is crucial for acquiring high-resolution ¹H NMR spectra as it dissolves the compound without introducing interfering proton signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 208C =O (Ketone)
~ 67-O-C H₂-CH₂-N-
~ 58-C(=O)-CH₂-C H₂-N-
~ 54-O-CH₂-C H₂-N-
~ 42-C(=O)-C H₂-CH₂-N-
~ 30-C(=O)-C H₃

Expertise & Experience Insight: In ¹³C NMR, the carbonyl carbon of the ketone is characteristically found at a high chemical shift (downfield) due to the strong deshielding effect of the electronegative oxygen atom. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms also exhibit distinct chemical shifts due to the differing electronegativity of these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950-2800StrongC-H stretching (aliphatic)
~ 1715StrongC=O stretching (ketone)
~ 1115StrongC-O-C stretching (ether)
~ 1365MediumC-H bending (methyl)

Trustworthiness of Protocol: To obtain a reliable IR spectrum, the sample must be free of water and other impurities that can absorb in the infrared region. The use of a thin film of the neat liquid between salt plates (NaCl or KBr) or a solution in a suitable solvent (e.g., CCl₄) ensures accurate data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Adduct
158.11756[M+H]⁺[2]
180.09950[M+Na]⁺[2]
156.10300[M-H]⁻[2]
175.14410[M+NH₄]⁺[2]
157.10973[M]⁺[2]

Authoritative Grounding: The predicted m/z values are calculated based on the exact masses of the constituent atoms and their isotopes. The observation of the molecular ion peak ([M]⁺) and common adducts like [M+H]⁺ and [M+Na]⁺ in high-resolution mass spectrometry (HRMS) provides strong evidence for the molecular formula of the compound.

Experimental Protocols

NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Caption: Protocol for obtaining an ATR-IR spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

References

Introduction: The Imperative of Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Morpholin-4-ylbutan-2-one

In the realms of drug discovery, chemical synthesis, and materials science, the precise molecular structure of a compound is its defining characteristic. It dictates function, reactivity, and safety. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a molecule incorporating a key ketone functional group and a morpholine scaffold, which is a prevalent motif in medicinal chemistry.[1][2] We will proceed through a logical workflow, integrating data from multiple analytical techniques to build an unshakeable, self-validating structural hypothesis. This document is designed for researchers and drug development professionals, emphasizing not just the "how" but the critical "why" behind each analytical step.

The process of structural elucidation is a systematic investigation that combines various spectroscopic techniques to piece together a molecule's atomic framework.[3][4][5] Our investigation will follow a multi-pronged strategy, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of atomic connectivity.

G MS Mass Spectrometry (Molecular Weight, Formula) IR IR Spectroscopy (Functional Groups) MS->IR Confirm Formula NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) IR->NMR_1D Confirm Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Assign Atoms Structure Structure Elucidation NMR_2D->Structure Confirm Connectivity

Part 1: Mass Spectrometry – Defining the Molecular Boundaries

Mass spectrometry (MS) is the foundational first step, providing the molecular weight and, with high-resolution instruments, the exact molecular formula.[4][6] For a compound containing an odd number of nitrogen atoms, the molecular ion peak (M+) is expected to have an odd nominal mass, a principle known as the Nitrogen Rule.[4]

Predicted Analysis of this compound: The molecular formula is C₈H₁₅NO₂.[7][8] The monoisotopic mass is 157.1103 Da. A high-resolution mass spectrum should yield a molecular ion peak [M+H]⁺ at m/z 158.1176, consistent with the formula C₈H₁₆NO₂⁺.

Characteristic Fragmentation Pathways: Electron Ionization (EI) mass spectrometry fragments molecules in predictable ways, offering structural clues.[6][9] For this compound, the primary fragmentation patterns arise from cleavages adjacent to the carbonyl group (α-cleavage) and fragmentation of the morpholine ring.[10][11]

  • α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group.[9]

    • Loss of a methyl radical (•CH₃) results in an acylium ion at m/z 142 .

    • Loss of the morpholinylethyl radical (•CH₂CH₂-morpholine) generates the acetyl cation at m/z 43 .

  • Morpholine Ring Fragmentation: N-substituted morpholines often produce a characteristic fragment at m/z 100 . This corresponds to the [M - C₃H₅O]⁺ ion, arising from the cleavage of the bond between the nitrogen and the butyl chain, followed by a hydrogen rearrangement. This fragment, [CH₂=N(CH₂CH₂)₂O]⁺, is a strong indicator of the N-substituted morpholine moiety.

Table 1: Predicted Major Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
157 [C₈H₁₅NO₂]⁺• Molecular Ion (M⁺•)
142 [M - CH₃]⁺ α-cleavage: Loss of methyl radical
100 [C₅H₁₀NO]⁺ Cleavage β to the carbonyl group
86 [C₄H₈NO]⁺ Fragmentation of the morpholine ring
57 [C₃H₅O]⁺ Acylium ion from chain cleavage

| 43 | [C₂H₃O]⁺ | Acetyl cation from α-cleavage |

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Part 2: Infrared Spectroscopy – Identifying the Chemical Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]

Predicted Analysis of this compound: The structure contains a ketone and a tertiary amine within an ether linkage (the morpholine ring).

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone. Saturated aliphatic ketones typically absorb in the range of 1705-1725 cm⁻¹.[11]

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the alkyl chain and morpholine ring.[14]

  • C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong C-O-C stretching band, typically around 1115-1120 cm⁻¹.[15][16]

  • C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region, typically around 1000-1250 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~1715 Strong, Sharp C=O Stretch Ketone
2850-2960 Medium-Strong C-H Stretch Alkane (CH₂, CH₃)
~1117 Strong C-O-C Asymmetric Stretch Ether (Morpholine)

| 1450-1470 | Medium | C-H Bend | Alkane (CH₂) |

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands. Correlate these bands to specific functional groups using standard correlation tables.

Part 3: Nuclear Magnetic Resonance – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[6][12] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the structure.

G cluster_labels struct {  this compound | C₈H₁₅NO₂ } | {  H₃C¹ |  C²=O |  H₂C³ |  H₂C⁴ |  N⁵ |  H₂C⁶ |  H₂C⁷ |  O⁸ |  H₂C⁹ |  H₂C¹⁰ } l1 Methyl l2 Carbonyl l3 Methylene (α to C=O) l4 Methylene (β to C=O) l5 Morpholine (N-adjacent) l6 Morpholine (O-adjacent)

¹H NMR Spectroscopy

¹H NMR provides information about the number and electronic environment of protons.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~2.15 (s, 3H): A singlet for the three methyl protons (H-1). It is a singlet as there are no adjacent protons, and its chemical shift is downfield due to the adjacent carbonyl group.

  • δ ~2.75 (t, 2H): A triplet for the methylene protons alpha to the carbonyl (H-3). It is deshielded by the ketone and split into a triplet by the neighboring H-4 protons.

  • δ ~2.50 (t, 2H): A triplet for the methylene protons alpha to the nitrogen (H-4). It is split into a triplet by the neighboring H-3 protons.

  • δ ~2.45 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the nitrogen (H-6, H-10).[1][17]

  • δ ~3.70 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the oxygen (H-7, H-9). These are the most deshielded alkyl protons due to the electronegativity of the oxygen atom.[1][17]

¹³C NMR and DEPT Spectroscopy

¹³C NMR identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH₃, CH₂, and CH carbons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ ~208.0: Carbonyl carbon (C-2). Ketone carbonyls typically appear far downfield.[11] (Will not appear in DEPT).

  • δ ~67.0: Morpholine carbons adjacent to oxygen (C-7, C-9). Deshielded by the electronegative oxygen. (DEPT: CH₂).[1][17]

  • δ ~58.0: Methylene carbon adjacent to nitrogen (C-4). (DEPT: CH₂).

  • δ ~53.5: Morpholine carbons adjacent to nitrogen (C-6, C-10). (DEPT: CH₂).[1]

  • δ ~40.0: Methylene carbon alpha to the carbonyl (C-3). (DEPT: CH₂).

  • δ ~30.0: Methyl carbon (C-1). (DEPT: CH₃).

Table 3: Summary of Predicted ¹H and ¹³C NMR Data

Position Predicted ¹H δ (ppm), Mult., (Int.) Predicted ¹³C δ (ppm) DEPT-135 Phase
1 2.15, s, (3H) 30.0 Up (CH₃)
2 - 208.0 No Signal (C)
3 2.75, t, (2H) 40.0 Down (CH₂)
4 2.50, t, (2H) 58.0 Down (CH₂)
6, 10 2.45, t, (4H) 53.5 Down (CH₂)

| 7, 9 | 3.70, t, (4H) | 67.0 | Down (CH₂) |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments reveal correlations between nuclei, allowing us to definitively connect the fragments identified in 1D NMR.[18][19]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[18]

    • Expected Correlation: A cross-peak will be observed between the triplet at δ ~2.75 (H-3) and the triplet at δ ~2.50 (H-4), confirming the -CH₂-CH₂- linkage in the butyl chain. Another cross-peak will connect the morpholine protons at δ ~2.45 (H-6/10) and δ ~3.70 (H-7/9).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[18][20]

    • Expected Correlations: It will directly link the proton and carbon assignments proposed in Table 3. For example, the proton singlet at δ ~2.15 will show a cross-peak to the carbon signal at δ ~30.0, confirming this as the methyl group (C-1/H-1).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate spin systems. It shows correlations between protons and carbons over multiple (typically 2-3) bonds.[18][20] This is crucial for seeing connections across quaternary carbons (like C-2) and heteroatoms.

mol [label=<

H₃C

C

CH₂

CH₂

N

1

2 (C=O)

3

4

5

>];

// Dummy nodes for positioning arrows H1 [pos="0.2,0.8!", label="H-1"]; H3 [pos="2.5,0.8!", label="H-3"]; H4 [pos="3.7,0.8!", label="H-4"]; C2 [pos="1.5,0.1!", label="C-2"]; C3 [pos="2.5,0.1!", label="C-3"]; C4 [pos="3.7,0.1!", label="C-4"]; C1 [pos="0.2,0.1!", label="C-1"]; N5 [pos="4.9,0.1!", label="N-5"];

// HMBC Correlations H1 -> C2 [label="²J", fontcolor="#34A853", color="#34A853"]; H3 -> C1 [label="³J", fontcolor="#34A853", color="#34A853"]; H3 -> C2 [label="²J", fontcolor="#34A853", color="#34A853"]; H3 -> C4 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C2 [label="³J", fontcolor="#34A853", color="#34A853"]; H4 -> C3 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C6 [label="²J", fontcolor="#34A853", color="#34A853"]; H4 -> C10 [label="²J", fontcolor="#34A853", color="#34A853"];

// COSY Correlation H3 -> H4 [label="³J (COSY)", dir=both, color="#FBBC05", style=dashed]; } Caption: Key expected HMBC (solid arrows) and COSY (dashed line) correlations for this compound.

  • Key Expected HMBC Correlations:

    • H-1 (δ ~2.15) to C-2 (δ ~208.0): This two-bond correlation confirms the methyl group is attached to the carbonyl carbon.

    • H-3 (δ ~2.75) to C-2 (δ ~208.0) and C-1 (δ ~30.0): These correlations lock in the position of the C-3 methylene next to the acetyl group.

    • H-4 (δ ~2.50) to C-2 (δ ~208.0): This three-bond correlation provides further evidence for the butanone chain.

    • H-4 (δ ~2.50) to C-6/C-10 (δ ~53.5): This crucial two-bond correlation across the nitrogen atom definitively links the butyl chain to the morpholine ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum.

    • Acquire 2D spectra (gCOSY, z-gradient HSQC, z-gradient HMBC) using standard manufacturer pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Analyze the 1D and 2D spectra systematically to assign all signals and confirm the proposed structure.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved through the logical integration of multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula C₈H₁₅NO₂. FT-IR spectroscopy confirms the presence of a key ketone functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecule. The COSY experiment confirms the proton-proton connectivities within the butyl chain and morpholine ring, the HSQC experiment links each proton to its corresponding carbon, and the crucial HMBC correlations bridge the molecular fragments across the nitrogen atom and the quaternary carbonyl carbon. The convergence of all data points to a single, consistent structure provides the highest level of confidence in the final assignment.

References

hazards and safety precautions for 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Morpholin-4-ylbutan-2-one

Abstract

Introduction and Chemical Profile

This compound is a chemical intermediate whose structure integrates a morpholine ring and a butanone chain.[1] The morpholine moiety, a heterocyclic amine, is known for its basicity and associated corrosivity, while the ketone group contributes to its flammability and solvent properties.[2] This dual functionality necessitates a careful and informed approach to its handling.

Given the absence of a dedicated Safety Data Sheet (SDS), a hazard assessment must be extrapolated from analogous compounds. The structural analogue 4-(Morpholin-4-yl)butan-2-ol is classified as harmful if swallowed, harmful in contact with skin, a cause of skin irritation, a cause of serious eye damage, and harmful if inhaled.[3] Morpholine itself is a flammable liquid that is toxic, corrosive, and can cause severe skin burns and eye damage.[4][5] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses a similar or more pronounced hazard profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂[1]
Molecular Weight157.21 g/mol [1]
AppearanceAssumed to be a liquidInferred
Boiling PointNot determined[6]
Flash PointNot determined; assumed to be low due to butanone and morpholine moietiesInferred[5]

Hazard Identification and Risk Synthesis

The overall hazard profile of this compound is derived from its constituent functional groups. This synthesis is crucial for establishing appropriate safety protocols in the absence of direct toxicological data.

Hazard_Synthesis cluster_morpholine Morpholine Moiety Hazards cluster_ketone Butanone Moiety Hazards M1 Corrosive to Skin/Eyes [8] Target Predicted Hazards of This compound M1->Target contributes M2 Flammable Liquid (Cat. 3) [10] M2->Target contributes M3 Acutely Toxic (Oral, Dermal, Inhalation) [13] M3->Target contributes M4 Reacts with Acids/Oxidizers [5] M4->Target contributes K1 Flammable Liquid [7] K1->Target contributes K2 Eye Irritation [7] K2->Target contributes K3 Vapors may form explosive mixtures [2] K3->Target contributes

Caption: Hazard Profile Synthesis for this compound.

Table 2: Estimated GHS Hazard Classification

Hazard ClassCategorySignal WordHazard StatementBasis of Assessment
Flammable LiquidCategory 3WarningH226: Flammable liquid and vaporMorpholine and Ketone moieties
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed4-(Morpholin-4-yl)butan-2-ol analogue[3]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skinMorpholine moiety[4]
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaledMorpholine moiety[4]
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damageMorpholine moiety
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage4-(Morpholin-4-yl)butan-2-ol analogue[3]
NFPA 704 Diamond (Estimated)

While no official rating exists, an estimation based on structural components is provided for facility placarding and emergency response planning.

  • Health (Blue): 3 - Can cause serious or permanent injury. Based on the high toxicity and corrosivity of morpholine.[5]

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions. Based on morpholine's flash point (35°C) and the presence of the butanone group.[5][7]

  • Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures. Based on morpholine.[5]

  • Special (White): None.

Engineering and Administrative Controls

The primary method for mitigating exposure is through robust engineering and administrative controls, following the hierarchy of controls principle.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling cluster_eng cluster_adm cluster_ppe Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Hood Certified Chemical Fume Hood PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE SOP Standard Operating Procedures (SOPs) Goggles Splash-Proof Goggles Vent Adequate General Ventilation Shower Safety Shower & Eyewash Station Training Mandatory Hazard Training Restricted Restricted Access Areas Gloves Chemical-Resistant Gloves Coat Flame-Resistant Lab Coat Respirator Respirator (if needed)

Caption: Hierarchy of Controls for Safe Chemical Handling.

  • Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of potentially toxic and flammable vapors.[8]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of vapors.[2]

  • Safety Showers and Eyewash Stations: These must be readily accessible within a 10-second travel distance from the work area for immediate decontamination in case of skin or eye contact.[9]

  • Restricted Access: Work with this compound should be restricted to authorized personnel who have received specific training on its potential hazards and handling procedures.[10]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Body PartEquipment SpecificationRationale and Citation
Eyes/Face ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.Protects against corrosive splashes that can cause severe eye damage.[4][10]
Hands Nitrile or neoprene gloves (minimum thickness of 8 mil). Double-gloving is recommended.Protects against dermal absorption and skin burns. Always inspect gloves for tears before use.[8][11]
Body Flame-resistant (FR) laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities.Protects skin and clothing from splashes and provides a barrier in case of a flash fire.[11]
Respiratory Not typically required if work is performed in a fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is necessary.Protects against inhalation of toxic vapors.[12]

Experimental Protocols and Procedures

Adherence to strict protocols is essential for minimizing risk.

Safe Handling and Use Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the indicated working height. Clear the workspace of all unnecessary items.[8]

  • PPE Donning: Put on all required PPE as specified in Table 3.

  • Chemical Transport: Transport the chemical in a sealed, properly labeled container within a secondary containment carrier.

  • Dispensing: Ground and bond containers when transferring significant quantities to prevent static discharge, which could ignite flammable vapors.[2][13] Use non-sparking tools.[14]

  • Reaction Setup: Conduct all operations within the fume hood. Ensure any apparatus is securely clamped.

  • Post-Handling: After use, tightly seal the container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.

  • Hygiene: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[8][11] Never eat, drink, or apply cosmetics in the laboratory.[10]

Safe_Handling_Workflow Start Start: Obtain Compound Prep 1. Prepare Fume Hood & Don PPE Start->Prep Transport 2. Transport in Secondary Containment Prep->Transport Dispense 3. Dispense/Weigh (Grounded, Non-Sparking Tools) Transport->Dispense Reaction 4. Perform Experiment in Fume Hood Dispense->Reaction Cleanup 5. Decontaminate Workspace & Seal Container Reaction->Cleanup Waste 6. Segregate & Label Hazardous Waste Cleanup->Waste Doff 7. Doff PPE & Wash Hands Waste->Doff End End: Procedure Complete Doff->End

Caption: Safe Handling Workflow for this compound.

Storage Requirements
  • Store in a tightly closed, properly labeled container.[13]

  • Keep in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[2]

  • Store away from heat, sparks, open flames, and other ignition sources.[9][14]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and nitrosating agents.[9][15]

  • The storage area should be locked and accessible only to authorized personnel.[9]

Spill Management Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[15]

  • Control Vapors & Ignition Sources: Eliminate all ignition sources (e.g., turn off hot plates, unplug equipment).[14][15]

  • Assess: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, activate the emergency alarm and evacuate.

  • Contain (for small spills): If the spill is small and you are trained, don appropriate PPE (including a respirator if necessary). Contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[14][15]

  • Absorb: Carefully apply absorbent material over the spill, working from the outside in.

  • Collect: Using non-sparking tools, collect the absorbed material and place it in a sealable, labeled container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal
  • All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled hazardous waste container.

  • Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[14] Do not dispose of down the drain.[14]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]

  • Fire: The compound is assumed to be a flammable liquid. Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[16] Vapors are likely heavier than air and may travel to an ignition source.[2] Emergency responders should wear full protective clothing and a self-contained breathing apparatus (SCBA).[15]

Conclusion

While this compound is a valuable compound in scientific research, its structural characteristics suggest significant health and safety risks, including flammability, toxicity, and corrosivity. By adopting the extrapolated hazard profile and implementing the robust engineering controls, personal protective equipment standards, and detailed handling protocols outlined in this guide, researchers can mitigate these risks effectively. A culture of safety, grounded in a thorough understanding of potential hazards, is paramount when working with under-characterized chemical entities.

References

A Technical Guide to 4-Morpholin-4-ylbutan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Morpholin-4-ylbutan-2-one, with the CAS number 6050-58-4, is a versatile synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a morpholine ring linked to a butanone chain, presents a unique combination of physicochemical properties that make it a valuable precursor in the synthesis of more complex, biologically active molecules. The morpholine moiety, a privileged scaffold in drug discovery, is known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for molecular interactions with biological targets.[1][2] This guide offers an in-depth technical overview of this compound, covering its commercial availability, synthesis, analytical characterization, applications in drug development, and safe handling procedures.

Commercial Suppliers and Procurement

A reliable supply of starting materials is the foundation of any research and development program. This compound is commercially available from a number of chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data, and the supplier's quality management systems.

Below is a comparative table of prominent suppliers offering this compound:

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich Varies≥95%Grams to Kilograms
Oakwood Chemical 041931≥95%Milligrams to Grams
Santa Cruz Biotechnology sc-280335InquireGrams
Capot Chemical 15916≥95%Grams to Kilograms
AccelaChem AC-6338≥95%Grams to Kilograms

Expert Insight: While a stated purity of ≥95% is common, it is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides detailed information on the analytical methods used for quality control (e.g., ¹H NMR, GC-MS) and the levels of any detected impurities. Understanding the impurity profile is critical, as even small amounts of reactive impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Michael addition reaction, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. In this case, morpholine acts as the nucleophile, and methyl vinyl ketone is the α,β-unsaturated ketone.

An alternative and historically significant approach is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, acetone), formaldehyde, and a secondary amine (morpholine) to form a β-amino carbonyl compound, known as a Mannich base.[3][4]

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Morpholine

  • Methyl vinyl ketone

  • Toluene (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) in toluene.

  • Cool the solution in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 equivalents) to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (or another suitable organic solvent) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices: The use of a slight excess of methyl vinyl ketone helps to ensure the complete consumption of the more valuable morpholine starting material. The dropwise addition at a low temperature is a critical safety and purity measure to manage the exothermicity of the Michael addition. The aqueous workup and brine wash are essential to remove unreacted starting materials and any water-soluble byproducts.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen and one for the protons adjacent to the nitrogen. The butanone chain will show a singlet for the methyl protons, and two triplets for the two methylene groups.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Mass Spectrometry (MS)
  • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group, typically in the region of 1715 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine ring will also be present.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow Morpholine Morpholine Reaction Reaction Morpholine->Reaction Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure 4-M-4-B-2-O Pure this compound Purification->Pure 4-M-4-B-2-O Sample Pure 4-M-4-B-2-O NMR NMR (1H, 13C) Sample->NMR GCMS GC-MS Sample->GCMS IR IR Spectroscopy Sample->IR CoA Certificate of Analysis NMR->CoA GCMS->CoA IR->CoA

Caption: A simplified workflow from synthesis to analytical characterization of this compound.

Applications in Drug Development

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its presence can confer favorable properties such as improved metabolic stability, enhanced aqueous solubility, and the ability to form key hydrogen bond interactions with biological targets.[1] this compound serves as a key building block for introducing this valuable moiety into drug candidates.

The ketone functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for the facile elaboration of the molecule into more complex structures. For instance, the ketone can be reduced to a secondary alcohol, which can then be further functionalized. It can also participate in reactions such as reductive amination to introduce additional nitrogen-containing groups.

While specific examples of APIs directly synthesized from this compound are not always publicly disclosed in detail, its utility as a precursor for compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, is well-recognized within the drug discovery community.

G Start This compound Reduction Reduction of Ketone Start->Reduction ReductiveAmination Reductive Amination Start->ReductiveAmination Other Other Transformations Start->Other Alcohol Secondary Alcohol Intermediate Reduction->Alcohol Amine Substituted Amine Intermediate ReductiveAmination->Amine Complex Further Functionalization Other->Complex Alcohol->Complex Amine->Complex API Active Pharmaceutical Ingredient (API) Complex->API

Caption: Synthetic utility of this compound in the generation of diverse intermediates for API synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidance based on the known hazards of similar morpholine derivatives can be provided.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the field of drug development. Its commercial availability, coupled with straightforward synthetic access and the desirable properties imparted by the morpholine moiety, makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its procurement, synthesis, characterization, and safe handling is essential for its effective utilization in the pursuit of new medicines.

References

The Morpholine Scaffold: A Privileged Structure Poised for Future Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Versatile Heterocycle

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has long been a cornerstone in medicinal chemistry and materials science.[1][2] Its enduring appeal stems from a unique combination of advantageous physicochemical and metabolic properties, coupled with synthetically accessible routes.[3][4] The morpholine moiety is not merely a passive scaffold but an active contributor to the biological activity and pharmacokinetic profile of a molecule.[1][5] It can enhance aqueous solubility, act as a hydrogen bond acceptor, and influence the overall basicity of a compound, making it a valuable tool for fine-tuning drug-like properties.[6][7] This versatility has led to its incorporation in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[8][9][10]

This guide delves into the most promising and underexplored research areas for morpholine-containing compounds, providing a scientifically grounded framework for future investigations. We will explore its potential in targeting complex diseases, its emerging role in novel materials, and its application in innovative catalytic systems.

Part 1: Medicinal Chemistry - Targeting Unmet Medical Needs

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.[1][2][6] This inherent promiscuity, when properly harnessed, can be a powerful engine for drug discovery.

Oncology: Beyond Kinase Inhibition

A significant portion of morpholine-containing drugs approved in the last decade are anticancer agents, many of which target protein kinases.[8][9] The morpholine moiety often plays a crucial role in the pharmacophore of these inhibitors, contributing to enhanced potency and selectivity.[5][11] However, the potential of morpholine in oncology extends far beyond established kinase targets.

Future Research Directions:

  • Targeting Epigenetic Modifiers: The development of inhibitors for enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) is a rapidly growing area. The hydrogen bonding capacity and structural rigidity of the morpholine ring make it an ideal scaffold for designing potent and selective epigenetic modulators.

  • Inhibition of Protein-Protein Interactions (PPIs): Disrupting key PPIs involved in cancer signaling pathways is a challenging but highly rewarding therapeutic strategy. Morpholine-based compounds can be designed to mimic key amino acid residues at the interface of interacting proteins.

  • Development of Novel Hypoxia-Activated Prodrugs: The tumor microenvironment is often characterized by low oxygen levels (hypoxia). Morpholine-containing compounds can be engineered as prodrugs that are selectively activated under hypoxic conditions, leading to targeted tumor cell killing and reduced systemic toxicity.

Experimental Protocol: Screening for PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.[11] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy.

Step-by-Step Methodology:

  • Compound Synthesis: Synthesize a library of morpholine-containing compounds with diverse substitutions.[4]

  • In Vitro Kinase Assays: Perform enzymatic assays to determine the IC50 values of the compounds against PI3K isoforms and mTOR.

  • Cell-Based Proliferation Assays: Evaluate the antiproliferative activity of the compounds in a panel of cancer cell lines with known PI3K/mTOR pathway activation status.

  • Western Blot Analysis: Confirm the on-target activity of lead compounds by assessing the phosphorylation status of downstream effectors of the PI3K/mTOR pathway (e.g., Akt, S6K).

  • In Vivo Efficacy Studies: Test the most promising candidates in xenograft or patient-derived xenograft (PDX) mouse models of cancer.

Data Presentation: Comparative IC50 Values of Morpholine-Based Kinase Inhibitors

CompoundPI3Kα (nM)mTOR (nM)Cell Line A Proliferation (GI50, µM)Cell Line B Proliferation (GI50, µM)
Lead Compound 1 5100.10.5
Lead Compound 2 1280.250.8
Reference Drug 250.050.2

Visualization: PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibits translation Morpholine_Inhibitor Morpholine-based Inhibitor Morpholine_Inhibitor->PI3K inhibits Morpholine_Inhibitor->mTORC1 inhibits

Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholine-based drugs.

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

Developing drugs for CNS disorders is notoriously difficult due to the challenge of crossing the blood-brain barrier (BBB).[12][13][14] The physicochemical properties of the morpholine ring, including its balanced lipophilicity and hydrophilicity, make it an attractive scaffold for designing CNS-penetrant drugs.[12][15][16]

Future Research Directions:

  • Neurodegenerative Diseases: Morpholine derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-secretase (BACE-1).[12][15][16] Future research should focus on developing dual-target inhibitors and compounds that can modulate neuroinflammation.

  • Psychiatric Disorders: The morpholine scaffold is present in several approved drugs for mood disorders.[10][12] There is significant potential for developing novel morpholine-containing compounds targeting receptors and transporters involved in depression, anxiety, and schizophrenia.

  • Neuropathic Pain: Chronic neuropathic pain is a debilitating condition with limited treatment options. The structural features of morpholine can be exploited to design ligands for ion channels and receptors that play a key role in pain signaling.

Experimental Protocol: Assessing BBB Permeability

Step-by-Step Methodology:

  • In Silico Prediction: Use computational models to predict the BBB permeability of designed morpholine derivatives based on their physicochemical properties.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a rapid assessment of a compound's ability to passively diffuse across an artificial membrane, mimicking the BBB.

  • In Vitro Cell-Based Assays: Utilize co-culture models of brain endothelial cells and astrocytes to evaluate both passive and active transport mechanisms across a more physiologically relevant BBB model.

  • In Vivo Microdialysis in Rodents: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid, providing the most accurate assessment of BBB penetration.

Infectious Diseases: Combating Drug Resistance

The emergence of multidrug-resistant pathogens is a major global health threat.[17] Morpholine-containing compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[17][18][19][20][21]

Future Research Directions:

  • Novel Antibacterial Agents: Explore morpholine derivatives as inhibitors of novel bacterial targets to overcome existing resistance mechanisms.[17][19] For example, targeting bacterial cell wall synthesis or virulence factor production.

  • Antifungal Drug Development: Design morpholine-containing compounds that inhibit key enzymes in fungal ergosterol biosynthesis, a validated antifungal drug target.

  • Broad-Spectrum Antiviral Agents: The versatility of the morpholine scaffold can be leveraged to develop compounds that inhibit viral entry, replication, or assembly across a range of viruses.

Part 2: Materials Science - Engineering Functional Molecules

The unique structural and electronic properties of morpholine make it a valuable building block for the synthesis of advanced materials.

Future Research Directions:

  • Corrosion Inhibitors: Morpholine and its derivatives are effective corrosion inhibitors for various metals.[22][23][24][25] Research can focus on developing more environmentally friendly and efficient morpholine-based corrosion inhibitors for industrial applications.

  • Organic Catalysts: While less reactive than pyrrolidine-based catalysts, recent studies have shown that appropriately designed morpholine derivatives can be highly efficient organocatalysts for various chemical transformations.[26][27][28] This opens up new avenues for asymmetric synthesis.

  • Functional Polymers: Incorporating the morpholine moiety into polymer backbones can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions for catalytic or sensing applications.

Experimental Protocol: Synthesis and Evaluation of a Morpholine-Based Organocatalyst

Step-by-Step Methodology:

  • Catalyst Synthesis: Synthesize a series of chiral morpholine-based amino acids.[26][27]

  • Model Reaction: Evaluate the catalytic activity and stereoselectivity of the synthesized catalysts in a well-established asymmetric reaction, such as the Michael addition of an aldehyde to a nitroolefin.

  • Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, and catalyst loading to optimize the yield and enantiomeric excess of the product.

  • Substrate Scope: Investigate the versatility of the best-performing catalyst by applying it to a range of different aldehydes and nitroolefins.

  • Mechanistic Studies: Employ computational and experimental techniques to elucidate the reaction mechanism and the role of the morpholine scaffold in catalysis.

Visualization: Experimental Workflow for Organocatalyst Development

Organocatalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Catalytic Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesize Chiral Morpholine Amino Acids Characterization Spectroscopic Characterization Synthesis->Characterization Model_Reaction Model Reaction: Michael Addition Characterization->Model_Reaction Optimization Optimization of Reaction Conditions Model_Reaction->Optimization Substrate_Scope Substrate Scope Investigation Optimization->Substrate_Scope Computational Computational Modeling (DFT) Substrate_Scope->Computational Experimental Kinetic Studies & Intermediate Trapping Computational->Experimental

Caption: A streamlined workflow for the development and study of morpholine-based organocatalysts.

Conclusion: A Scaffold for Innovation

The morpholine ring is far more than a simple heterocyclic building block; it is a privileged scaffold that continues to fuel innovation across diverse scientific disciplines.[1][2][6] The future of morpholine research lies in moving beyond its established roles and exploring its potential in new and challenging areas. By leveraging its unique properties and applying modern drug discovery and materials science principles, researchers can unlock the full potential of this remarkable molecule to address critical unmet needs in medicine and technology.

References

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine heterocycle is a recurring and invaluable scaffold in the landscape of modern drug discovery.[1] Its prevalence in a multitude of clinically approved therapeutics is a testament to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the multifaceted roles of the morpholine moiety in medicinal chemistry, from its fundamental physicochemical characteristics to its strategic application in optimizing drug candidates. We will explore its function as a privileged structural element, delve into synthetic methodologies for its incorporation, examine its metabolic fate, and discuss its role in shaping the structure-activity relationships of potent therapeutic agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of this versatile heterocycle.

The Physicochemical Appeal of the Morpholine Ring

The six-membered saturated heterocycle containing both an amine and an ether functional group, known as morpholine, possesses a unique combination of properties that make it highly attractive for medicinal chemistry applications.[1][3]

Basicity and Ionization

The nitrogen atom in the morpholine ring confers basicity, with a pKa of its conjugate acid around 8.7.[4] This moderate basicity is advantageous as it allows for the formation of salts, which can improve solubility and handling of drug substances. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic than structurally similar secondary amines like piperidine. This attenuated basicity can be beneficial in reducing off-target effects associated with highly basic compounds and can influence the overall pharmacokinetic profile.[3]

Solubility and Polarity

The morpholine ring strikes a favorable balance between hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, and the N-H group (in its protonated form) can act as a hydrogen bond donor, both of which contribute to aqueous solubility.[4][5] This property is crucial for ensuring adequate bioavailability and distribution of a drug within the body. Its polarity also allows it to engage in favorable interactions with biological targets.[6]

Structural Rigidity and Conformational Flexibility

The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be advantageous for pre-organizing appended functional groups for optimal interaction with a biological target.[7] This can lead to an increase in binding affinity and selectivity. However, the ring also possesses enough conformational flexibility to adapt to the topology of a binding site.[7]

A comparative analysis of the physicochemical properties of several FDA-approved drugs containing the morpholine moiety highlights its contribution to achieving a desirable drug-like profile.

DrugTherapeutic ClassMolecular Weight ( g/mol )LogPpKaAqueous Solubility
Linezolid Antibiotic337.350.91.8~3 mg/mL
Gefitinib Anticancer (EGFR Inhibitor)446.903.25.4, 7.2Sparingly soluble (
Aprepitant Antiemetic534.534.7N/AInsoluble
Reboxetine Antidepressant313.403.29.4Slightly soluble
Timolol Beta-blocker316.421.99.2Soluble

Data sourced from PubChem and other cited literature.[8][9][10]

Morpholine as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological target. The morpholine ring has earned this designation due to its presence in a wide array of drugs targeting diverse therapeutic areas.[1][11]

Enhancing Potency and Selectivity

The morpholine moiety can directly contribute to the binding affinity of a drug molecule. The oxygen atom can participate in crucial hydrogen bonding interactions with the target protein. For instance, in many kinase inhibitors, the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase domain.[12][13] This interaction can significantly enhance the potency and selectivity of the inhibitor.

Diagram: Role of Morpholine in Kinase Inhibition

G cluster_kinase Kinase Hinge Region cluster_inhibitor Kinase Inhibitor hinge_residue Hinge Amino Acid (e.g., Valine) inhibitor_core Inhibitor Core morpholine Morpholine Moiety inhibitor_core->morpholine Covalent Bond morpholine->hinge_residue H-Bond Interaction

Caption: The morpholine oxygen acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.

Modulating Pharmacokinetic Properties

The incorporation of a morpholine ring is a common strategy to improve the pharmacokinetic profile of a drug candidate.[4] Its ability to enhance aqueous solubility can lead to improved absorption and bioavailability.[4] Furthermore, the morpholine ring is often associated with increased metabolic stability.[4]

A Bioisosteric Replacement

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool. The morpholine ring is frequently used as a bioisostere for other cyclic amines such as piperazine and piperidine.[4] This substitution can lead to a reduction in basicity, which may be desirable to mitigate interactions with off-target aminoreceptors. It can also improve metabolic stability, as the ether linkage is generally less prone to metabolism than the secondary amine of a piperazine. Conversely, moieties like 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) have been explored as isosteres of the morpholine moiety to explore new chemical space.[14]

Synthesis of Morpholine-Containing Drugs: Representative Protocols

The facile and versatile synthesis of morpholine derivatives is a key reason for their widespread use in medicinal chemistry.[1] Below are illustrative, step-by-step protocols for the synthesis of two prominent morpholine-containing drugs, Gefitinib and Linezolid.

Experimental Protocol: Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Several synthetic routes have been developed; a common approach involves the construction of the 4-anilinoquinazoline core followed by the introduction of the morpholine-containing side chain.[15][16][17]

Step 1: Chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate

  • To a stirred suspension of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.

  • The resulting crude 4-chloro-7-methoxy-quinazolin-6-yl acetate is used in the next step without further purification.

Step 2: Condensation with 3-chloro-4-fluoroaniline

  • Dissolve the crude 4-chloro-7-methoxy-quinazolin-6-yl acetate in a suitable solvent (e.g., isopropanol).

  • Add 3-chloro-4-fluoroaniline to the solution.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the mixture and collect the precipitated product by filtration. Wash with a suitable solvent (e.g., isopropanol) and dry to obtain N-(3-chloro-4-fluorophenyl)-7-methoxy-6-acetoxyquinazolin-4-amine.

Step 3: Hydrolysis of the Acetate Group

  • Suspend the product from Step 2 in a mixture of methanol and water.

  • Add a base, such as lithium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.

Step 4: O-Alkylation with 4-(3-chloropropyl)morpholine

  • To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add 4-(3-chloropropyl)morpholine and heat the reaction mixture until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography to obtain Gefitinib.[17]

Workflow: Synthesis of Gefitinib

G start 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate step1 Chlorination start->step1 intermediate1 4-chloro-7-methoxy-quinazolin-6-yl acetate step1->intermediate1 step2 Condensation intermediate1->step2 intermediate2 N-(3-chloro-4-fluorophenyl)-7-methoxy-6-acetoxyquinazolin-4-amine step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol step3->intermediate3 step4 O-Alkylation intermediate3->step4 end_product Gefitinib step4->end_product

Caption: A multi-step synthesis transforms a quinazolinone starting material into the final drug, Gefitinib.

Experimental Protocol: Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. A key step in its synthesis is the formation of the chiral oxazolidinone ring.[18][19]

Step 1: N-Alkylation of 3-fluoro-4-morpholinylaniline

  • React 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate in a suitable solvent (e.g., isopropanol) at elevated temperature.

  • Monitor the reaction for the formation of the corresponding amino alcohol intermediate.

  • Upon completion, the solvent is removed under reduced pressure.

Step 2: Oxazolidinone Ring Formation

  • The crude amino alcohol from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

  • A carbonyl source, such as carbonyldiimidazole (CDI), is added to the solution at room temperature.

  • The reaction mixture is stirred until the cyclization is complete.

  • The reaction is quenched, and the product, a protected oxazolidinone, is isolated.

Step 3: Deprotection and Acetylation

  • The protecting group on the hydroxymethyl side chain is removed under appropriate conditions (e.g., hydrolysis).

  • The resulting primary amine is then acetylated using acetic anhydride in the presence of a base (e.g., triethylamine) to yield Linezolid.[18]

Metabolic Profile of the Morpholine Moiety

The metabolic stability of the morpholine ring is a significant advantage in drug design.[4] However, it is not metabolically inert and can undergo several biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many morpholine-containing drugs.[4][20] Understanding these pathways is crucial for predicting drug-drug interactions and potential toxicities.

The primary metabolic pathways for the morpholine ring include:

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the rest of the molecule.

  • Oxidation of the carbon atoms adjacent to the nitrogen or oxygen: This can lead to the formation of hydroxylated metabolites.

  • Ring opening: Cleavage of the C-O or C-N bonds of the heterocycle.

Diagram: Metabolic Pathways of the Morpholine Ring

G morpholine_drug Morpholine-Containing Drug cyp450 CYP450 Enzymes (e.g., CYP3A4) morpholine_drug->cyp450 n_dealkylation N-Dealkylation cyp450->n_dealkylation c_oxidation C-Oxidation cyp450->c_oxidation ring_opening Ring Opening cyp450->ring_opening metabolite1 Dealkylated Metabolite n_dealkylation->metabolite1 metabolite2 Hydroxylated Metabolite c_oxidation->metabolite2 metabolite3 Ring-Opened Metabolite ring_opening->metabolite3

Caption: The morpholine moiety can undergo several metabolic transformations mediated by CYP450 enzymes.

Conclusion and Future Perspectives

The morpholine moiety continues to be a cornerstone of medicinal chemistry, offering a unique and advantageous combination of physicochemical and pharmacokinetic properties.[1] Its role as a privileged scaffold is well-established, and its facile synthesis allows for its ready incorporation into diverse molecular architectures. A thorough understanding of its structure-activity relationships, metabolic pathways, and potential for bioisosteric replacement is essential for the rational design of novel therapeutics. As our understanding of disease biology deepens, the strategic application of the morpholine ring will undoubtedly continue to contribute to the development of safer and more effective medicines. The exploration of novel morpholine bioisosteres and a deeper understanding of the structural features that govern its interactions with biological targets will be key areas of future research, further solidifying the importance of this remarkable heterocycle in the drug discovery arsenal.[21][22]

References

Methodological & Application

Synthesis of 4-Morpholin-4-ylbutan-2-one from Morpholine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Morpholine Scaffold

The morpholine ring is a prominent heterocyclic motif frequently encountered in a wide array of biologically active compounds and marketed pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a valuable building block in drug discovery. 4-Morpholin-4-ylbutan-2-one serves as a key intermediate in the synthesis of more complex molecules, leveraging the nucleophilic nature of the morpholine nitrogen and the electrophilic carbonyl of the butanone chain. This guide provides a detailed exploration of the synthesis of this compound from morpholine, elucidating the underlying chemical principles and offering robust experimental protocols.

Synthetic Strategies: Pathways to this compound

The construction of this compound from morpholine can be principally achieved through two primary synthetic routes:

  • N-Alkylation of Morpholine with a Butanone Electrophile: This classic and direct approach involves the reaction of morpholine, acting as a nucleophile, with a butanone derivative bearing a leaving group at the 4-position, such as 4-chlorobutan-2-one or 4-bromobutan-2-one. This reaction proceeds via a standard SN2 mechanism.

  • Conjugate Addition (Aza-Michael Reaction) followed by Tautomerization: This strategy employs the reaction of morpholine with methyl vinyl ketone (MVK). The initial step is a conjugate addition of the morpholine nitrogen to the β-carbon of the α,β-unsaturated ketone.[2] The resulting enolate intermediate then undergoes tautomerization to yield the final ketone product.

This guide will focus on the N-alkylation approach due to its straightforward nature and common application.

Understanding the N-Alkylation Reaction Mechanism

The N-alkylation of morpholine is a cornerstone of amine chemistry.[3] The reaction between morpholine and a halo-substituted butanone proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion and forming a new carbon-nitrogen bond. The presence of a base is often beneficial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

N-Alkylation Mechanism Morpholine Morpholine (Nucleophile) TransitionState Transition State Morpholine->TransitionState Nucleophilic Attack Butanone 4-Halobutan-2-one (Electrophile) Butanone->TransitionState Product This compound TransitionState->Product Bond Formation Byproduct HX (Acid Byproduct) TransitionState->Byproduct Leaving Group Departure

Caption: N-Alkylation of Morpholine with 4-Halobutan-2-one.

Experimental Protocol: N-Alkylation of Morpholine

This protocol details the synthesis of this compound via the N-alkylation of morpholine with 4-chlorobutan-2-one.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
MorpholineC₄H₉NO87.12(Specify amount)(e.g., Sigma-Aldrich)
4-Chlorobutan-2-oneC₄H₇ClO106.55(Specify amount)(e.g., Alfa Aesar)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21(Specify amount)(e.g., Fisher Scientific)
Acetonitrile (CH₃CN)CH₃CN41.05(Specify volume)(e.g., VWR)
Diethyl Ether ((C₂H₅)₂O)(C₂H₅)₂O74.12(Specify volume)(e.g., EMD Millipore)
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37(As needed)(e.g., Acros Organics)
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • Fume hood

Safety Precautions
  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4]

  • 4-Chlorobutan-2-one: Lachrymator. Handle with care in a well-ventilated fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a certified fume hood.

Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine Morpholine, 4-Chlorobutan-2-one, and K₂CO₃ in Acetonitrile start->reagents reflux Reflux the Reaction Mixture reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove K₂CO₃ cool->filter concentrate Concentrate the Filtrate (Rotary Evaporation) filter->concentrate extract Perform Aqueous Workup and Extraction with Diethyl Ether concentrate->extract dry Dry the Organic Layer (Anhydrous MgSO₄) extract->dry evaporate Evaporate the Solvent dry->evaporate purify Purify by Column Chromatography (Optional) evaporate->purify characterize Characterize the Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a round-bottom flask, combine morpholine (1.0 eq), 4-chlorobutan-2-one (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in acetonitrile.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in water and extract with diethyl ether (3 x volume).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Characterization of this compound

The identity and purity of the synthesized this compound (C₈H₁₅NO₂) should be confirmed by standard analytical techniques.[5]

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the morpholine ring protons, the methylene groups of the butane chain, and the methyl group adjacent to the carbonyl.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in their respective chemical environments.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the mass of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1715-1725 cm⁻¹ will be indicative of the ketone carbonyl group.

Conclusion and Future Perspectives

The N-alkylation of morpholine provides a reliable and efficient method for the synthesis of this compound. This versatile intermediate can be further elaborated to access a diverse range of chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide are designed to be reproducible and can be adapted for various scales of synthesis. Further optimization of reaction conditions, such as solvent and base selection, may lead to improved yields and purity.

References

detailed protocol for 4-Morpholin-4-ylbutan-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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reaction mechanism for the formation of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 4-Morpholin-4-ylbutan-2-one: Mechanisms and Protocols

Introduction

This compound is a valuable chemical intermediate in organic synthesis, finding applications in the development of more complex molecules, including active pharmaceutical ingredients. Its structure incorporates a versatile ketone functionality and a morpholine moiety, which is a common scaffold in medicinal chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the scientific rationale behind the experimental choices.

Two principal and highly effective methods for the synthesis of this compound are discussed:

  • Nucleophilic Substitution (SN2) Reaction: The reaction of 4-chlorobutan-2-one with morpholine.

  • Aza-Michael Addition: The conjugate addition of morpholine to methyl vinyl ketone (MVK).

This document aims to provide a comprehensive and practical guide, grounded in established chemical principles, to enable the successful synthesis and characterization of the target compound.

Method 1: Synthesis via SN2 Nucleophilic Substitution

This classical approach involves the direct alkylation of morpholine with a suitable 4-halobutan-2-one, typically 4-chlorobutan-2-one. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism: SN2 Pathway

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2]

  • Nucleophile: Morpholine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.

  • Electrophile: 4-chlorobutan-2-one, where the carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen.

  • Leaving Group: The chloride ion (Cl⁻).

The key feature of the SN2 mechanism is the "backside attack". The morpholine nitrogen approaches the carbon atom from the side opposite to the carbon-chlorine bond.[3][4] This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* anti-bonding orbital of the C-Cl bond.[5] As the new C-N bond forms, the C-Cl bond simultaneously breaks, passing through a high-energy trigonal bipyramidal transition state.

Diagram 1: SN2 reaction mechanism.
Experimental Protocol

This protocol is based on established procedures for the N-alkylation of secondary amines.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Morpholine87.121152.310.0 g (10.1 mL)
4-Chlorobutan-2-one106.55501.05.33 g (4.7 mL)
Potassium Carbonate (K₂CO₃)138.21751.510.4 g
Acetonitrile (CH₃CN)41.05--150 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (10.0 g, 115 mmol) and anhydrous acetonitrile (150 mL).

  • Addition of Base: Add anhydrous potassium carbonate (10.4 g, 75 mmol). This acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, preventing the protonation of morpholine which would render it non-nucleophilic.

  • Addition of Electrophile: While stirring the suspension, add 4-chlorobutan-2-one (5.33 g, 50 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and wash with 2 x 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford a colorless or pale yellow oil.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent. It effectively dissolves the reactants but does not form a strong solvation shell around the nucleophile (morpholine), leaving its lone pair readily available for attack. Protic solvents like water or ethanol would solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Base: Using a base like K₂CO₃ is crucial. The reaction generates one equivalent of HCl. Without a base, this acid would protonate the starting morpholine, forming morpholinium chloride, which is not nucleophilic. This would effectively stop the reaction after 50% conversion. An excess of morpholine can also be used to act as both reactant and base, but this requires a more demanding purification step.

  • Temperature: Heating to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe, consistent with the activation energy requirements of SN2 reactions.

Method 2: Synthesis via Aza-Michael Addition

The Aza-Michael addition, or conjugate addition, is a powerful C-N bond-forming reaction. It involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone (MVK).[6]

Reaction Mechanism: Aza-Michael Addition

This reaction is a 1,4-addition where the nucleophilic nitrogen of morpholine attacks the electron-deficient β-carbon of MVK.[7]

  • Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the β-carbon of the MVK double bond.

  • Enolate Formation: This concurrent push of electrons results in the breaking of the C=C π-bond and the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is then protonated, typically by a proton source in the reaction medium (which can be another molecule of morpholine acting as a weak acid or during aqueous work-up), to yield the final β-amino ketone product.

This reaction often proceeds readily without a catalyst, although acidic or basic conditions can be employed to enhance the reactivity of the substrate or nucleophile.[8][9]

Diagram 2: Aza-Michael addition mechanism.
Experimental Protocol

This protocol is adapted from a reported procedure for the Michael addition of morpholine to MVK.[8]

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Morpholine87.121001.08.71 g (8.8 mL)
Methyl Vinyl Ketone (MVK)70.091101.17.71 g (9.2 mL)
Polyethylene Glycol (PEG 400)~400--25 g
Diethyl Ether74.12--For extraction

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine morpholine (8.71 g, 100 mmol) and PEG 400 (25 g). Stir the mixture at room temperature.

  • Addition of Acceptor: Add methyl vinyl ketone (7.71 g, 110 mmol) dropwise to the stirred solution. MVK is volatile and prone to polymerization, so slow addition and maintaining room temperature is recommended. An ice bath can be used to control any exotherm.

  • Reaction: Stir the contents at room temperature for 4-6 hours. The reaction is often complete within this timeframe, which can be verified by TLC or GC-MS analysis.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 100 mL of water and 100 mL of diethyl ether. Shake vigorously. The product will partition into the ether layer, while the PEG 400 remains in the aqueous layer.

  • Separation: Separate the layers and extract the aqueous phase with an additional 2 x 50 mL of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the ether layer over anhydrous magnesium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to remove the diethyl ether.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: PEG 400 is a green, recyclable solvent that can promote the reaction.[8] Alternatively, the reaction can be run neat or in other solvents like toluene, but may require heating.[10] The use of PEG 400 allows for mild, room temperature conditions.

  • Stoichiometry: A slight excess of MVK is used to ensure complete consumption of the morpholine. However, a large excess should be avoided as MVK can self-polymerize, complicating purification.

  • Catalyst-Free Conditions: The high nucleophilicity of morpholine and the high electrophilicity of MVK allow this reaction to proceed efficiently without the need for a catalyst, simplifying the procedure and purification.

Product Characterization and Data

Independent of the synthetic route, the final product should be rigorously characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
AppearanceColorless to pale yellow oil
Monoisotopic Mass157.11028 Da[11]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~2.1 (s, 3H, -C(O)CH₃), ~2.4-2.5 (t, 4H, morpholine -CH₂-N-), ~2.5-2.6 (t, 2H, -CH₂-N-), ~2.7-2.8 (t, 2H, -C(O)CH₂-), ~3.7 (t, 4H, morpholine -CH₂-O-).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~208 (-C=O), ~67 (-CH₂-O-), ~57 (-CH₂-N-), ~53 (-N-CH₂-), ~40 (-C(O)CH₂-), ~30 (-C(O)CH₃).

  • IR (neat, cm⁻¹): Expected characteristic peaks: ~2950-2800 (C-H stretch), ~1715 (strong, C=O stretch), ~1115 (strong, C-O-C stretch).

  • Mass Spectrometry (ESI+): Expected m/z: 158.1176 ([M+H]⁺).[11]

Workflow Summary

Experimental_Workflow cluster_reaction 1. Reaction cluster_workup 2. Work-up cluster_purification 3. Purification & Analysis reactants Charge Flask with Reactants & Solvent reaction Heat / Stir (Monitor by TLC/GC) reactants->reaction cool Cool to RT reaction->cool filter Filter Solids (if any) cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Diagram 3: General experimental workflow.

Conclusion

Both the SN2 nucleophilic substitution and the Aza-Michael addition represent robust and efficient methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. The SN2 route using 4-chlorobutan-2-one is a reliable, traditional method, while the Aza-Michael addition offers a potentially greener, atom-economical alternative that can be performed under very mild, catalyst-free conditions. The detailed mechanisms and protocols provided in this note serve as a comprehensive guide for researchers to successfully synthesize and validate this important chemical intermediate.

References

The Versatile Intermediate: A Guide to the Synthesis and Application of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the morpholine moiety stands out as a "privileged scaffold." Its presence in a molecule can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall biological activity. 4-Morpholin-4-ylbutan-2-one, a β-aminoketone, is a versatile chemical intermediate that strategically incorporates this valuable functional group. This guide provides an in-depth exploration of its synthesis, properties, and potential applications, offering researchers and drug development professionals a practical resource for leveraging this compound in their synthetic endeavors. The unique arrangement of a ketone and a tertiary amine within its structure opens a gateway to a multitude of chemical transformations, making it a valuable precursor for more complex molecular architectures.

Physicochemical Profile of this compound

A thorough understanding of a chemical intermediate's properties is paramount for its effective use. Below is a summary of the known and predicted physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂--INVALID-LINK--
Molecular Weight 157.21 g/mol --INVALID-LINK--
CAS Number 6050-58-4--INVALID-LINK--
Predicted XlogP -0.5--INVALID-LINK--
Predicted Boiling Point Data not available-
Predicted Density Data not available-

Synthesis of this compound: Key Protocols

Two primary synthetic routes are proposed for the efficient laboratory-scale preparation of this compound. The choice between these methods may depend on the availability of starting materials, desired scale, and safety considerations.

Protocol 1: N-Alkylation of Morpholine with 4-Chloro-2-butanone

This method represents a classic nucleophilic substitution reaction, where the secondary amine of morpholine displaces the chloride from 4-chloro-2-butanone. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

Alkylation_Synthesis cluster_reactants Reactants cluster_conditions Conditions Morpholine Morpholine reaction_center Reflux Morpholine->reaction_center Chlorobutanone 4-Chloro-2-butanone Chlorobutanone->reaction_center Base Base (e.g., K₂CO₃) Base->reaction_center Solvent Solvent (e.g., Acetonitrile) Solvent->reaction_center Product This compound Salt Salt (e.g., KCl + KHCO₃) reaction_center->Product Nucleophilic Substitution reaction_center->Salt

Workflow for N-Alkylation Synthesis.

Materials:

  • Morpholine

  • 4-Chloro-2-butanone[1][2]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add morpholine (1.0 equivalent) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

  • Substrate Addition: Slowly add 4-chloro-2-butanone (1.1 equivalents) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions, as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents.

  • Potassium carbonate is an inexpensive and effective base for scavenging the HCl produced. Using an excess ensures the reaction goes to completion.

  • The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities.

Protocol 2: Michael Addition of Morpholine to Methyl Vinyl Ketone

The Michael addition, or conjugate addition, offers an alternative route. In this reaction, the nucleophilic morpholine attacks the β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone (MVK). This reaction is often performed neat or in a protic solvent to facilitate proton transfer.

Michael_Addition_Synthesis cluster_reactants Reactants cluster_conditions Conditions Morpholine Morpholine reaction_center Room Temperature Morpholine->reaction_center MVK Methyl Vinyl Ketone (MVK) MVK->reaction_center Solvent Solvent (e.g., Ethanol or Neat) Solvent->reaction_center Product This compound reaction_center->Product Michael Addition

Workflow for Michael Addition Synthesis.

Materials:

  • Morpholine

  • Methyl Vinyl Ketone (MVK)[3][4][5][6][7]

  • Ethanol (optional)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add morpholine (1.0 equivalent). If a solvent is used, add ethanol.

  • Substrate Addition: Cool the morpholine in an ice bath and add freshly distilled methyl vinyl ketone (1.05 equivalents) dropwise with stirring. MVK is highly reactive and the reaction can be exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Concentration: Once the reaction is complete, remove the solvent (if used) and any excess reactants under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Freshly distilled MVK is recommended as it can polymerize upon standing.[3]

  • Cooling during the addition of MVK helps to control the exothermicity of the reaction.

  • This protocol is often performed neat (without solvent) to maximize reaction concentration and rate. If a solvent is necessary, a protic solvent like ethanol can help to protonate the enolate intermediate.

Applications in Synthetic Chemistry: A Gateway to Novel Molecules

As a β-aminoketone, this compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those of pharmaceutical interest.[8][9] The presence of both a ketone and a tertiary amine allows for a range of selective transformations.

Protocol 3: Reductive Amination to Synthesize a 1,3-Aminoalcohol

The ketone functionality can be transformed into a new stereocenter via reductive amination. This protocol outlines a representative procedure for the synthesis of a 1,3-aminoalcohol, a common motif in bioactive compounds.

Reductive_Amination cluster_reactants Reactants cluster_conditions Conditions Aminoketone This compound reaction_center Stir at RT Aminoketone->reaction_center Amine Primary/Secondary Amine Amine->reaction_center ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->reaction_center Solvent Solvent (e.g., DCE) Solvent->reaction_center Product 1,3-Aminoalcohol Derivative reaction_center->Product Reductive Amination

Workflow for Reductive Amination.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane, add the amine (1.1 equivalents).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, which minimizes side reactions.

  • 1,2-Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and unreactive towards the reagents.

Safety and Handling

This compound:

  • Specific toxicity data for this compound is not available. It should be handled with the standard precautions for a novel chemical compound.

  • Based on its structure as a β-aminoketone, it may be a skin and eye irritant.

Key Reagents:

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[8][10]

  • 4-Chloro-2-butanone: Flammable liquid. Harmful if swallowed. Causes skin and eye irritation.

  • Methyl Vinyl Ketone (MVK): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.[3][4][5][6][7]

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of biologically active molecules. The synthetic protocols outlined in this guide, based on established N-alkylation and Michael addition reactions, provide a solid foundation for its preparation in a laboratory setting. Furthermore, the representative protocol for its conversion to a 1,3-aminoalcohol highlights just one of the many possible synthetic transformations this intermediate can undergo. As with any chemical synthesis, careful optimization and adherence to safety protocols are essential for successful and safe experimentation.

References

The Synthetic Utility of 4-Morpholin-4-ylbutan-2-one: A Versatile Building Block in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged structure," a testament to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions—make it a highly sought-after moiety in drug design. 4-Morpholin-4-ylbutan-2-one, a readily accessible building block, combines this valuable heterocycle with a reactive ketone functionality. This unique combination positions it as a versatile precursor for synthesizing a diverse array of more complex molecular architectures, particularly those targeting the central nervous system and G-protein coupled receptors (GPCRs).[3][4][5]

This application note provides a detailed exploration of the synthetic applications of this compound in pharmaceutical research and development. We will delve into its core reactivity, providing detailed, field-proven protocols for its transformation into key pharmaceutical intermediates, such as γ-amino alcohols and chiral amines. The causality behind experimental choices will be explained, offering researchers and drug development professionals a robust framework for leveraging this valuable synthetic tool.

Physicochemical Properties & Data

A comprehensive understanding of a starting material's properties is fundamental to successful synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 6050-58-4[6]
Molecular Formula C₈H₁₅NO₂[6]
Molecular Weight 157.21 g/mol [6]
Appearance Liquid (Typical)
Boiling Point Approx. 245-247 °C (Predicted)
Density Approx. 1.03 g/cm³ (Predicted)
Solubility Soluble in water and common organic solvents

Core Synthetic Applications & Protocols

The true value of this compound lies in the synthetic versatility of its ketone group. This carbonyl moiety serves as a handle for introducing new functional groups and stereocenters, leading to scaffolds of significant pharmaceutical interest. The two primary transformations that unlock this potential are the reduction to a γ-amino alcohol and reductive amination to a γ-diamino derivative.

Synthesis of a Key Precursor: 1-Morpholino-4-aminobutan-2-ol

Scientific Rationale: The conversion of the ketone in this compound to a secondary alcohol yields a γ-amino alcohol. This 1,3-amino alcohol motif is a cornerstone in the synthesis of numerous biologically active molecules and chiral ligands.[7][8][9] The hydroxyl group provides a new site for substitution or can participate in intramolecular cyclizations, while the inherent chirality introduced during reduction offers a pathway to enantiomerically pure compounds, which is critical for modern drug development.

Experimental Protocol: Asymmetric Reduction to (S)-1-Morpholino-4-aminobutan-2-ol

This protocol describes a representative asymmetric transfer hydrogenation, a robust and scalable method for producing chiral alcohols.

Materials:

  • This compound

  • Formic acid/triethylamine azeotrope (5:2)

  • (S,S)-Ts-DPEN RuCl catalyst

  • Anhydrous isopropanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent & Catalyst: Dissolve the starting material in anhydrous isopropanol (0.2 M). Add the (S,S)-Ts-DPEN RuCl catalyst (0.01 eq).

  • Reducing Agent: Add the formic acid/triethylamine azeotrope (5.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at 40°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched γ-amino alcohol.

Diagram: Synthetic Pathway to a Chiral γ-Amino Alcohol

G start This compound product (S)-1-Morpholino-4-aminobutan-2-ol start->product  (S,S)-Ts-DPEN RuCl  HCOOH/NEt₃  Isopropanol, 40°C

Caption: Asymmetric transfer hydrogenation of the ketone.

Reductive Amination: Accessing Chiral Diamine Scaffolds

Scientific Rationale: Reductive amination is one of the most powerful and widely used methods for C-N bond formation in pharmaceutical synthesis.[1][10] It allows for the direct conversion of the ketone in this compound into a secondary or tertiary amine. This transformation is highly valuable for introducing diversity into a molecule, enabling the exploration of structure-activity relationships (SAR). The resulting 1,3-diamine structure is a key feature in ligands for various biological targets, including GPCRs and ion channels.[11][12]

Experimental Protocol: Synthesis of a Substituted Piperidine Derivative

This protocol outlines a typical reductive amination procedure using a common primary amine and a mild reducing agent.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of this compound (1.0 eq) in anhydrous DCE (0.3 M), add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer.

  • Extraction: Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired N-benzyl-1-morpholino-butan-2-amine.

Diagram: Reductive Amination Workflow

G start This compound intermediate Iminium Ion Intermediate start->intermediate  DCE, Acetic Acid (cat.) amine Primary Amine (e.g., Benzylamine) amine->intermediate product Substituted 1,3-Diamine Derivative intermediate->product  Sodium Triacetoxyborohydride  (STAB)

Caption: General workflow for reductive amination.

Prospective Application: A Scaffold for GPCR Modulators

The structural motifs accessible from this compound are highly relevant to the design of ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.[13][14][15] For instance, the synthesis of substituted piperidine and piperazine derivatives, known to modulate opioid receptors, often involves intermediates with similar structural features to those derived from our starting material.[11][12]

A plausible, albeit prospective, synthetic strategy could involve the reductive amination of this compound with a suitably substituted aniline, followed by further functionalization or cyclization reactions to build more complex heterocyclic systems. The morpholine moiety would serve to enhance solubility and provide a key hydrogen bond acceptor, while the newly introduced substituted amine could be tailored to interact with specific residues within the GPCR binding pocket.

Conclusion: A Building Block of Strategic Importance

This compound represents more than just a simple chemical; it is a strategic building block that provides a direct entry point to valuable pharmaceutical scaffolds. Its dual functionality—a privileged morpholine heterocycle and a versatile ketone—allows for the efficient construction of chiral γ-amino alcohols and diverse 1,3-diamine derivatives through robust and scalable synthetic protocols like asymmetric reduction and reductive amination. For researchers and scientists in drug development, mastering the application of such intermediates is key to accelerating the discovery of novel therapeutics. The protocols and insights provided herein serve as a foundational guide to unlocking the full synthetic potential of this powerful molecular tool.

References

Application Note: High-Throughput GC-MS Analysis of 4-Morpholin-4-ylbutan-2-one and its Structurally Related Derivatives in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of 4-Morpholin-4-ylbutan-2-one and its potential derivatives. These compounds are of significant interest in pharmaceutical development as potential impurities or degradation products. The protocol herein details a comprehensive workflow, from sample preparation and, where necessary, derivatization, to optimized GC-MS parameters and data analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative for Morpholine-Containing Compounds

Morpholine and its derivatives are versatile chemical entities widely employed in organic synthesis, including the manufacturing of active pharmaceutical ingredients (APIs).[1] Their presence, even at trace levels, as impurities or degradants in the final drug product is a critical quality attribute that requires meticulous monitoring to ensure patient safety and regulatory compliance. This compound, a ketone-containing morpholine derivative, represents a class of compounds that can be challenging to analyze directly due to their polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for impurity profiling.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound and its derivatives, addressing common analytical challenges and ensuring data integrity through a validated methodology.

Predicted Mass Spectral Fragmentation of this compound

A key aspect of GC-MS analysis is the interpretation of mass spectra to confirm the identity of analytes. In the absence of a publicly available reference spectrum for this compound, we can predict its fragmentation pattern under electron ionization (EI) based on established principles for amines and ketones.

The molecular ion ([M]•+) for this compound (C8H15NO2) is expected at m/z 157.11.[3] The primary fragmentation pathways are anticipated to be alpha-cleavage adjacent to the nitrogen atom of the morpholine ring and cleavage next to the carbonyl group of the butanone chain.

A significant fragment is expected at m/z 100 , resulting from the cleavage of the bond between the second and third carbon of the butanone chain, leading to the formation of the stable [CH2=N(CH2CH2)2O]+ ion. Another characteristic fragment is anticipated at m/z 86 , arising from the loss of a propanone radical. The presence of a fragment at m/z 57 would be indicative of the morpholine ring itself. A small peak at m/z 43 corresponding to the acetyl group [CH3CO]+ may also be observed.

Caption: Predicted EI Fragmentation of this compound.

G M This compound [M]•+ m/z 157 frag100 m/z 100 [C5H10NO]+ M->frag100 α-cleavage frag86 m/z 86 [C4H8NO]+ M->frag86 Loss of C3H5O• frag57 m/z 57 [C3H5O]+ M->frag57 Ring fragmentation frag43 m/z 43 [C2H3O]+ M->frag43 α-cleavage

Experimental Protocols

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound and its derivatives.

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Dichloromethane (GC grade), Ethyl acetate (GC grade)

  • Reagents: this compound reference standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization, Pyridine (anhydrous).

  • Gases: Helium (99.999% purity)

Sample Preparation

The choice of sample preparation protocol depends on the sample matrix.

Protocol 1: Direct Injection (for relatively clean samples)

  • Accurately weigh approximately 10 mg of the sample (e.g., API) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

Protocol 2: Derivatization for Enhanced Volatility and Sensitivity

For samples containing polar derivatives or to improve peak shape, silylation is recommended.

  • Prepare the sample solution as in Protocol 1.

  • Transfer 100 µL of the filtered sample solution to a clean GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Cool to room temperature before injection.

Caption: GC-MS Analytical Workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Filtration Filtration Dissolution->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may require optimization for specific instruments.[2][4]

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial 80°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-450

Method Validation for Trustworthiness

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the reliability of the analytical data.[5]

Validation Parameter Acceptance Criteria Rationale
Specificity Baseline resolution >1.5 between the analyte and potential impurities.Ensures the method can unequivocally assess the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.995 over a range of 5 concentration levels.Demonstrates a proportional relationship between concentration and instrument response.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.Indicates the method's reliability during normal usage.

Data Analysis and Interpretation

  • Peak Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. The mass spectrum of the sample peak should be compared to the reference standard's spectrum or a validated spectral library.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of the reference standard. The concentration of the analyte in the sample is then determined from this curve.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound and its derivatives in pharmaceutical samples. The comprehensive protocol, from sample preparation to method validation, ensures the generation of high-quality, defensible data essential for regulatory submissions and quality control in the pharmaceutical industry.

References

A Systematic Approach to HPLC Method Development and Validation for the Polar Compound 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, science-based protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Morpholin-4-ylbutan-2-one. As a polar compound with a basic functional group and a weak UV chromophore, this analyte presents unique challenges for retention and detection in reversed-phase chromatography. This guide, designed for researchers and drug development professionals, details a systematic workflow from initial analyte characterization and screening to final method optimization and validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1] We explore critical experimental choices, including column chemistry selection, mobile phase pH optimization, and detector settings, and provide detailed, step-by-step protocols to ensure the final method is accurate, reproducible, and fit for purpose.

Analyte Physicochemical Profile: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the most critical first step in any method development process.[2] These properties dictate the molecule's behavior in a chromatographic system and guide the selection of appropriate starting conditions.

The key characteristics of this compound are summarized below.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical structure of this compoundContains a tertiary amine (basic, ionizable) and a ketone group (weak UV chromophore).
Molecular Formula C₈H₁₅NO₂[3]-
Molecular Weight 157.21 g/mol -
Predicted XlogP -0.5[3]The negative value indicates the compound is highly polar (hydrophilic), suggesting it will be poorly retained on traditional non-polar stationary phases like C18.[4]
Predicted pKa ~8.4 (basic)The morpholine nitrogen is basic. The pKa of the parent morpholine is ~8.4.[5] The analyte's ionization state, and thus its retention, will be highly dependent on the mobile phase pH.[6]
UV Absorbance Weak n→π* transition (~270-290 nm)The isolated ketone chromophore provides weak UV absorbance, which can lead to poor sensitivity.[7] Detection at lower wavelengths (<220 nm) may be necessary but increases the risk of interference.[1]

A Systematic Strategy for Method Development

A structured, multi-step approach is essential for efficiently developing a robust HPLC method. The process begins with broad screening to identify promising conditions, followed by fine-tuning (optimization) and concluding with rigorous validation to prove the method is suitable for its intended purpose.[8]

Method_Development_Workflow A Step 1: Analyte Physicochemical Profile B Step 2: Initial Screening (Column & Mobile Phase) A->B Guides Choices C Step 3: Method Optimization (pH, Gradient, Temp.) B->C Identifies Lead Conditions D Step 4: Method Validation (per ICH Q2(R2)) C->D Refines Separation

Figure 1: HPLC Method Development Workflow.
Initial Screening: Casting a Wide Net

The goal of the screening phase is to quickly evaluate a range of parameters to find a viable starting point for separation.

Given the high polarity of this compound (XlogP = -0.5), retention on a standard C18 column using typical reversed-phase conditions will likely be insufficient.[4][6] Therefore, screening should include alternative stationary phase chemistries designed to handle polar analytes.

Column_Selection cluster_screening Recommended Screening Columns Analyte Analyte: this compound (Polar, Basic) C18 Standard C18 (Baseline) Analyte->C18 Poor retention expected P_E Polar-Embedded Phase (e.g., Amide, Phenyl) Analyte->P_E Offers alternate selectivity and resists phase collapse [15] H_S High pH-Stable Phase (e.g., Hybrid Particle C18) Analyte->H_S Enables pH > 8 to neutralize the basic analyte

Figure 2: Column selection decision logic for a polar, basic analyte.
  • Standard C18: Serves as a baseline to confirm the retention challenge.

  • Polar-Embedded/Polar-Endcapped Phase: These columns contain polar groups within or at the end of the alkyl chains. This makes them more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can cause retention loss with standard C18 columns.[9][10] They also offer different selectivity for polar compounds.

  • High pH-Stable Phase: The morpholine group is basic. To maximize retention in reversed-phase mode, the analyte should be in its neutral, un-ionized form. This requires a mobile phase pH at least two units above the analyte's pKa (pH > 10.4).[6] Traditional silica-based columns degrade rapidly above pH 8. Therefore, a column specifically designed for high pH stability (e.g., based on hybrid organic/silica particles) is essential for this optimization strategy.

A generic "scouting gradient" is an efficient way to survey the required elution strength and determine if the analyte is retained.[6]

  • Organic Modifier: Acetonitrile is generally the first choice due to its lower viscosity and UV transparency compared to methanol.

  • Aqueous Phase: Start with a neutral buffer (e.g., 10 mM Ammonium Acetate) to ensure initial compatibility with most columns.

  • Scouting Gradient: A fast linear gradient, such as 5% to 95% Acetonitrile over 10-15 minutes, is typically effective.[2]

Due to the weak ketone chromophore, selecting the optimal wavelength is critical for sensitivity.[7] A UV scan of the analyte should be performed. In the absence of a distinct λmax, detection at a low wavelength (e.g., 200-215 nm) is often necessary, but requires high-purity mobile phase solvents to minimize baseline noise.[1]

Detailed Experimental Protocols

Protocol 1: UV-Vis Absorbance Scan
  • Preparation: Prepare a ~10-20 µg/mL solution of this compound in a 50:50 mixture of Acetonitrile:Water.

  • Blank: Use the 50:50 Acetonitrile:Water mixture as the reference blank.

  • Scan: Using a UV-Vis spectrophotometer, perform a wavelength scan from 400 nm down to 190 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). If no clear peak is observed above 220 nm, select a low wavelength (e.g., 210 nm) for initial trials.

Protocol 2: Initial Column and Gradient Screening

This protocol outlines the screening of the three recommended column types.

ParameterConditionRationale
Columns (4.6 x 150 mm, 5 µm) 1. Standard C182. Polar-Embedded (e.g., Ascentis RP-Amide)[10]3. High pH-Stable (e.g., Waters XBridge C18)Evaluate different selectivities and capabilities for polar analyte retention.
Mobile Phase A 10 mM Ammonium Acetate, pH 6.8A volatile, MS-compatible buffer suitable for initial screening on all columns.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program Time (min)%B
0.05
15.095
17.095
17.15
20.05
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical starting volume.
Detection UV at 210 nm (or determined λmax)Low wavelength for sensitivity of the weak chromophore.
Sample Concentration ~50 µg/mL in Mobile Phase AEnsure sufficient signal for detection during screening.
Protocol 3: Mobile Phase pH Optimization

This protocol should only be performed using the high pH-stable column identified in the screening phase.

  • Prepare Buffers: Prepare a series of mobile phases using buffers at different pH values. For example:

    • pH 7: 10 mM Ammonium Bicarbonate

    • pH 9: 10 mM Ammonium Bicarbonate

    • pH 10.5: 10 mM Ammonium Carbonate (adjusted with ammonia if needed)

  • Equilibrate: For each pH condition, thoroughly flush the HPLC system and equilibrate the column for at least 20 column volumes.

  • Analyze: Inject the analyte standard using the most promising gradient from the screening step (this can be converted to an isocratic hold if the scouting gradient showed a clear elution point).

  • Evaluate: Compare the retention time, peak shape (asymmetry), and plate count at each pH. Select the pH that provides the best combination of retention and peak symmetry.

Protocol 4: Method Validation (ICH Q2(R2) Framework)

Once the method is optimized, it must be validated to demonstrate its suitability.[11][12] The following parameters should be assessed.

ParameterProtocol SummaryCommon Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if in a formulation), and a sample spiked with known impurities or degradation products.The analyte peak should be free from interference at its retention time.
Linearity Prepare at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of known concentration (or spike a placebo at three levels, e.g., 80%, 100%, 120%) in triplicate.Percent recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a single standard.Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.[1]
LOD & LOQ Determine the concentration that yields a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).[1]S/N ratios should be met.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%) and assess the impact on the results.[8][13]System suitability parameters should remain within limits.

Expected Results and Data Interpretation

Screening and Optimization

The initial screening on a standard C18 column is expected to show little to no retention, with the analyte eluting near the void volume. The polar-embedded column may show some improvement. The most significant increase in retention is anticipated on the high pH-stable column when using a mobile phase with a pH > 10. This is because the basic morpholine nitrogen is deprotonated to its neutral form, increasing its hydrophobicity and interaction with the C18 stationary phase.

Table 1: Hypothetical Optimization Results

Parameter pH 7.0 pH 10.5
Retention Time (min) 2.1 8.5
Peak Asymmetry 1.8 1.1

| Theoretical Plates | 3500 | 9500 |

The data clearly indicates that operating at a high pH provides superior retention and peak shape.

Validation Summary

The final validated method should produce data that meets all predefined acceptance criteria, demonstrating its reliability.

Table 2: Hypothetical Validation Summary Data

Validation Parameter Result Acceptance Criterion Status
Linearity (r²) 0.9995 ≥ 0.999 Pass
Accuracy (% Recovery) 99.7% 98.0 - 102.0% Pass
Repeatability (%RSD) 0.8% ≤ 2.0% Pass
Intermediate Precision (%RSD) 1.2% ≤ 2.0% Pass

| LOQ (µg/mL) | 0.5 | S/N ≥ 10 | Pass |

Alternative Strategy: Derivatization for Enhanced Sensitivity

For applications requiring trace-level quantification, the inherent low UV absorbance of this compound is a significant limitation. In such cases, pre-column derivatization is a powerful strategy. The ketone functional group can be reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a highly chromophoric hydrazone derivative.[14] This derivative can be easily detected with high sensitivity at wavelengths around 365 nm, moving the analysis away from the noisy low-UV region.[14] While this adds a sample preparation step, it can lower the limit of quantitation by several orders of magnitude.

Conclusion

The successful development of an HPLC method for the polar, basic compound this compound hinges on a systematic approach grounded in the analyte's physicochemical properties. Standard reversed-phase C18 columns are inadequate due to poor retention. The optimal strategy involves the use of a high pH-stable stationary phase with a mobile phase buffered to pH > 10 , which neutralizes the analyte and dramatically improves retention and peak shape. The final proposed method, validated according to ICH guidelines, demonstrates the accuracy, precision, and robustness required for reliable analysis in a regulated environment. For trace analysis, derivatization with DNPH should be considered.[14] This comprehensive guide provides the necessary framework for scientists to develop and validate a fit-for-purpose method for this and other challenging polar compounds.

References

derivatization of the ketone group in 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of the Ketone Moiety in 4-Morpholin-4-ylbutan-2-one

Abstract

This comprehensive application note provides a detailed guide for the chemical modification of the ketone functional group in this compound. This compound serves as a versatile scaffold in medicinal chemistry and drug development, where targeted derivatization is crucial for modulating physicochemical properties and exploring structure-activity relationships (SAR). We present both the theoretical underpinnings and field-proven laboratory protocols for several high-yield derivatization strategies, including reductive amination, oxime formation, Wittig olefination, and Grignard reactions. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary insights to select appropriate synthetic routes, execute the protocols efficiently, and characterize the resulting novel chemical entities.

Introduction: The Strategic Value of this compound

This compound is a bifunctional molecule featuring a reactive ketone and a tertiary amine (morpholine ring). The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[1][2] The ketone group, however, presents a prime handle for synthetic modification, allowing for the introduction of diverse functionalities to systematically probe a molecule's biological activity.

The derivatization of this ketone is not merely a synthetic exercise; it is a strategic tool for:

  • SAR Exploration: Generating analogues to identify key structural features required for potency and selectivity.

  • Modulating Physicochemical Properties: Altering lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability.

  • Introducing New Pharmacophores: Converting the ketone into more complex functional groups that can engage in different interactions with a target protein.

This guide focuses on the practical execution of these transformations, paying special attention to the influence of the basic morpholine ring on reaction conditions.

General Experimental Workflow

A successful derivatization campaign follows a structured workflow, from initial reaction selection to the definitive characterization of the final product. This process ensures reproducibility and confidence in the generated data.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization Start This compound Reaction Derivatization Reaction (e.g., Reductive Amination) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC, LC-MS) Characterization->Purity Final Pure, Characterized Derivative Purity->Final G Ketone This compound O Iminium Iminium Ion N⁺ Ketone:f1->Iminium:f1 + R-NH₂, - H₂O Amine R-NH₂ Product Product NHR Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Iminium G Ketone Ketone C=O Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Ylide P⁺Ph₃-C⁻HR Ylide->Oxaphosphetane Alkene Alkene C=CHR Oxaphosphetane->Alkene Cycloreversion Byproduct Ph₃P=O Oxaphosphetane->Byproduct

References

use of 4-Morpholin-4-ylbutan-2-one in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Morpholin-4-ylbutan-2-one in Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the morpholine moiety is recognized as a privileged structure, frequently incorporated into bioactive molecules to enhance physicochemical properties such as solubility, metabolic stability, and target affinity.[1][2][3] this compound, a stable and accessible Mannich base, extends the utility of this scaffold beyond its role as a terminal functional group. It serves as a potent and versatile building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic compounds.[4][5]

This guide elucidates the strategic application of this compound in the synthesis of pyridazines and pyrazoles—two classes of heterocycles of immense interest in drug discovery for their diverse pharmacological activities.[6][7][8][9] The core chemical principle underpinning its utility is its function as a stable, solid precursor to methyl vinyl ketone (MVK), a highly reactive but also volatile and lachrymatory α,β-unsaturated ketone. By generating MVK in situ through a controlled elimination reaction, chemists can harness its reactivity in a safer and more manageable fashion, enabling powerful cyclocondensation strategies.

This document provides not just protocols, but a mechanistic rationale for the synthetic transformations, empowering researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of Pyridazine Derivatives via [4+2] Cyclocondensation

The synthesis of the pyridazine core, a 1,2-diazine ring system, is a cornerstone of heterocyclic chemistry.[10][11][12] A classical approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[13][14] this compound provides an elegant entry into this reaction manifold by acting as a precursor to the required four-carbon chain.

Mechanistic Rationale: The In-Situ Generation and Cascade Reaction

The reaction proceeds through a cascade mechanism initiated by the thermal or base-catalyzed elimination of morpholine from a molecule of this compound. This step generates the highly electrophilic MVK. Concurrently, a second molecule of the starting ketone reacts with hydrazine to form a hydrazone intermediate. This hydrazone then acts as a nucleophile, undergoing a Michael addition to the in situ-generated MVK. The resulting intermediate possesses the requisite 1,4-dicarbonyl-equivalent framework, which rapidly undergoes intramolecular cyclization and dehydration (or subsequent oxidation) to yield the dihydropyridazine or aromatic pyridazine ring system.

This one-pot process is efficient as it avoids the isolation of unstable intermediates and leverages the controlled release of the reactive electrophile.

G cluster_0 Step 1: In-Situ MVK Generation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3 & 4: Cascade Cyclization A This compound MVK Methyl Vinyl Ketone (MVK) A->MVK Heat / Base (- Morpholine) B This compound Morpholine Morpholine Hydrazone Hydrazone Intermediate B->Hydrazone MVK_ref MVK (from Step 1) Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazone Michael_Adduct Michael Adduct Cyclized_Intermediate Dihydropyridazine Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyridazine Product Cyclized_Intermediate->Product Oxidation / Aromatization MVK_ref->Michael_Adduct Hydrazone_ref Hydrazone (from Step 2) Hydrazone_ref->Michael_Adduct Michael Addition

Figure 1: General workflow for pyridazine synthesis. This diagram illustrates the dual role of this compound as both a precursor to the electrophile (MVK) and the nucleophile (hydrazone), leading to the final pyridazine product through a cascade reaction.

Experimental Protocol 1: Synthesis of 3,6-Dimethylpyridazine

This protocol details a representative synthesis using hydrazine hydrate. The use of substituted hydrazines (e.g., phenylhydrazine) would analogously yield N-substituted pyridazine derivatives.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (0.55 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 10.0 g, 63.6 mmol) and glacial acetic acid (e.g., 50 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (e.g., 1.75 g, 35.0 mmol) to the solution. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is ~8-9.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3,6-dimethylpyridazine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

CompoundReactantTypical YieldKey ¹H NMR Signals (CDCl₃, δ ppm)
3,6-DimethylpyridazineHydrazine Hydrate65-75%~7.30 (s, 2H, pyridazine-H), ~2.65 (s, 6H, 2xCH₃)
1-Phenyl-3,6-dimethyl-pyridazinePhenylhydrazine60-70%~7.50-7.20 (m, 7H, Ar-H + pyridazine-H), ~2.50 (s, 3H, CH₃), ~2.30 (s, 3H, CH₃)

Table 1: Representative data for pyridazine synthesis.

Part 2: Synthesis of Pyrazole Derivatives via [3+2] Cyclocondensation

Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are prevalent scaffolds in pharmaceuticals.[7][9][15] Their synthesis often relies on the reaction of a 1,3-dielectrophile with hydrazine.[16][17] The in situ-generated MVK from this compound can serve as a three-carbon synthon in a [3+2] annulation strategy with hydrazine.

Mechanistic Rationale: Michael Addition and Cyclization

In this pathway, the elimination of morpholine first generates MVK. Hydrazine then acts as a dinucleophile. The initial step is a Michael addition of one nitrogen atom of hydrazine to the β-carbon of MVK. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon to form a five-membered pyrazoline ring. This non-aromatic intermediate can then be oxidized in situ or in a separate step to furnish the stable, aromatic pyrazole.

The choice of reaction conditions and oxidizing agent is critical to favor aromatization over other potential side reactions.

G cluster_0 Step 1: MVK Generation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization A This compound MVK Methyl Vinyl Ketone (MVK) A->MVK Heat / Base Hydrazine Hydrazine Michael_Adduct Adduct Intermediate MVK->Michael_Adduct Hydrazine->Michael_Adduct Michael_Adduct_ref Adduct Pyrazoline Pyrazoline Intermediate Product Pyrazole Product Pyrazoline->Product Oxidation (-2H) Michael_Adduct_ref->Pyrazoline Intramolecular Cyclization

Figure 2: General workflow for pyrazole synthesis. This scheme shows the generation of MVK followed by its reaction with hydrazine to form a pyrazoline, which is subsequently oxidized to the final pyrazole product.

Experimental Protocol 2: Synthesis of 3(5)-Methylpyrazole

This protocol provides a general method for synthesizing the parent methylpyrazole. The reaction of hydrazine with an unsymmetrical precursor like MVK can lead to a mixture of regioisomers (3-methylpyrazole and 5-methylpyrazole), which exist in tautomeric equilibrium.

Materials:

  • This compound (1.0 eq)

  • Hydrazine sulfate (1.1 eq)

  • Sodium Hydroxide (2.2 eq)

  • Diethylene Glycol (solvent)

  • Hydrochloric Acid (for pH adjustment)

  • Diethyl Ether or DCM (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium hydroxide (e.g., 5.6 g, 140 mmol) in diethylene glycol (80 mL) with gentle heating.

  • Hydrazine Preparation: Add hydrazine sulfate (e.g., 9.1 g, 70 mmol) in portions to the hot solution.

  • Reagent Addition: After the hydrazine sulfate has dissolved, add this compound (e.g., 10.0 g, 63.6 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 180-200 °C for 3 hours. The high temperature facilitates both the elimination of morpholine and the subsequent cyclization and aromatization.

  • Work-up: Cool the mixture to room temperature. Dilute with water (100 mL) and adjust the pH to ~7 using concentrated hydrochloric acid.

  • Extraction: Extract the product from the aqueous solution using diethyl ether (4 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (use caution due to the volatility of the product).

  • Purification: The crude product can be purified by distillation or crystallization to yield 3(5)-methylpyrazole.

  • Characterization: Confirm product identity via NMR and MS analysis.

CompoundHydrazine SourceTypical YieldKey ¹H NMR Signals (CDCl₃, δ ppm)
3(5)-MethylpyrazoleHydrazine Sulfate55-65%~11.5 (br s, 1H, NH), ~7.45 (d, 1H, pyrazole-H), ~6.00 (d, 1H, pyrazole-H), ~2.25 (s, 3H, CH₃)
1-Phenyl-5-methylpyrazolePhenylhydrazine50-60%~7.60-7.20 (m, 6H, Ar-H + pyrazole-H), ~6.25 (d, 1H, pyrazole-H), ~2.30 (s, 3H, CH₃)

Table 2: Representative data for pyrazole synthesis.

Conclusion and Outlook

This compound stands out as a highly effective and practical reagent in the synthetic chemist's toolbox. Its primary advantage lies in its ability to serve as a stable, easily handled solid surrogate for methyl vinyl ketone. This property circumvents the challenges associated with handling a volatile and hazardous reagent while providing a reliable pathway for the in situ generation of this valuable C4 building block. The protocols detailed herein for the synthesis of pyridazines and pyrazoles showcase its utility in constructing medicinally relevant heterocyclic cores through robust and scalable cascade reactions. By understanding the underlying mechanistic principles, researchers can further expand the application of this versatile reagent to create diverse libraries of complex molecules for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Morpholin-4-ylbutan-2-one. We will explore the most common synthetic routes, offering detailed troubleshooting advice and optimized protocols to help you improve reaction yield, minimize side products, and streamline purification. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two principal and highly effective methods for synthesizing this target molecule:

  • The Mannich Reaction: This is a three-component condensation reaction involving a ketone with an active α-hydrogen (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[1][2] It is often the most direct and atom-economical route.

  • N-Alkylation of Morpholine: This is a classic nucleophilic substitution reaction where morpholine acts as a nucleophile, displacing a leaving group from a 4-carbon electrophile, such as 4-chloro- or 4-bromobutan-2-one.

Q2: My Mannich reaction yield is critically low. What are the most common causes?

Low yields in the Mannich synthesis of this compound typically stem from three areas:

  • Improper pH Control: The reaction is highly pH-sensitive. An acidic medium is required to facilitate the formation of the electrophilic iminium ion from morpholine and formaldehyde, but a pH that is too low will protonate the morpholine, rendering it non-nucleophilic.[1]

  • Suboptimal Temperature: Excessive heat can promote undesirable side reactions, such as the self-condensation of acetone or polymerization of formaldehyde, while insufficient heat will result in a sluggish and incomplete reaction.

  • Reagent Stoichiometry and Quality: The molar ratios of the three components are crucial. Often, using a slight excess of the ketone (acetone) can help drive the reaction to completion. The source of formaldehyde (formalin vs. paraformaldehyde) can also significantly impact the outcome.

Q3: I am observing significant impurities in my crude product. What are they likely to be?

The most common impurities depend on the synthetic route:

  • From Mannich Reaction:

    • Bis-alkylation Product: The desired product, this compound, still possesses active α-hydrogens and can react with another molecule of the morpholinomethyl iminium ion.

    • Aldol Condensation Products: Acetone can undergo self-condensation under certain pH and temperature conditions.[3]

  • From N-Alkylation:

    • Quaternary Ammonium Salt: The product can react with a second molecule of the 4-halobutan-2-one, leading to over-alkylation. This is more prevalent with more reactive alkylating agents (e.g., iodides) or at higher temperatures.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a polar solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol. Visualize the spots using a potassium permanganate stain, which is effective for visualizing amines. The disappearance of the limiting reagent (e.g., morpholine or the 4-halobutan-2-one) is a primary indicator of reaction completion.

Q5: What is the recommended method for purifying this compound?

Due to its basic nature and high polarity, vacuum distillation is often the most effective method for purification on a larger scale. For smaller scales or to remove persistent impurities, column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate is highly effective. Converting the final product to its hydrochloride salt can also facilitate purification through crystallization.

Section 2: In-Depth Troubleshooting Guide: The Mannich Reaction

The Mannich reaction is a powerful C-C bond-forming reaction ideal for this synthesis. It proceeds via the formation of an iminium ion from morpholine and formaldehyde, which is then attacked by the enol form of acetone.[1][4]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Attack Morpholine Morpholine Iminium N-Methylenemorpholinium Iminium Ion Morpholine->Iminium + H₂C=O, H⁺ Formaldehyde Formaldehyde Enol Acetone (Enol Form) Iminium->Enol Acetone Acetone Acetone->Enol Tautomerization Product This compound Enol->Product + Iminium Ion Side_Reaction Product This compound (Desired Product) SideProduct Bis-Alkylated Side Product (1,5-dimorpholinopentan-3-one) Product->SideProduct + Iminium Ion (Attack at C3) Iminium N-Methylenemorpholinium Iminium Ion Iminium->SideProduct Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification Reagents Reagent Selection & Purity Check Stoichiometry Calculate Stoichiometry (Consider excess ketone for Mannich) Reagents->Stoichiometry Setup Reaction Setup (Solvent, Base, pH) Stoichiometry->Setup Execution Reaction Execution (Temp Control) Setup->Execution Monitoring Monitor Progress (TLC) Execution->Monitoring Workup Aqueous Work-up (Basify & Extract) Monitoring->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Purify Purification (Vacuum Distillation or Chromatography) Drying->Purify Analysis Final Analysis (NMR, GC-MS) Purify->Analysis

References

Technical Support Center: Synthesis of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable morpholine derivative. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, can be prone to the formation of several impurities that can complicate downstream applications and compromise the quality of the final product. This guide will focus on the two most common synthetic routes and provide a comprehensive overview of the potential impurities, their mechanisms of formation, and strategies for their mitigation and removal.

Two primary synthetic pathways are typically employed for the synthesis of this compound:

  • N-alkylation of Morpholine with 4-Chlorobutan-2-one: A direct and atom-economical approach.

  • Michael Addition of Morpholine to Methyl Vinyl Ketone (MVK): A conjugate addition reaction that offers an alternative route.

Each of these methods presents a unique set of challenges and can lead to the formation of characteristic impurities. Understanding the nuances of each reaction is critical for successful and reproducible synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of this compound.

Route 1: N-alkylation of Morpholine with 4-Chlorobutan-2-one

This reaction involves the direct substitution of the chlorine atom in 4-chlorobutan-2-one with the nitrogen atom of morpholine. While efficient, it is not without its potential pitfalls.

Q1: My reaction is showing low conversion of the starting materials, even after prolonged reaction times. What could be the issue?

A1: Low conversion in the N-alkylation of morpholine can often be attributed to several factors:

  • Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which protonates the morpholine, rendering it non-nucleophilic. An adequate amount of a suitable base (e.g., potassium carbonate, triethylamine) is crucial to neutralize the HCl and maintain a sufficient concentration of the free nucleophile.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature, typically in the range of 60-80 °C, should be empirically determined.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the ions formed during the reaction.

Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I avoid it?

A2: This is likely the di-alkylation product, 1,2-dimorpholinoethane . This impurity arises when a second molecule of morpholine reacts with the already formed this compound. This is more prevalent if there is an excess of morpholine and forcing reaction conditions.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess of 4-chlorobutan-2-one relative to morpholine.

    • Slow Addition: Add the 4-chlorobutan-2-one slowly to the reaction mixture containing morpholine and the base. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.

Q3: My product is contaminated with a low boiling point impurity. What could it be?

A3: A common low boiling point impurity is methyl vinyl ketone (MVK) . It can be formed through the elimination of HCl from 4-chlorobutan-2-one, especially in the presence of a strong base or at elevated temperatures.

  • Mitigation Strategy:

    • Use a Mild Base: Employ a weaker base like sodium bicarbonate instead of stronger bases like potassium carbonate or triethylamine.

    • Temperature Control: Maintain the reaction temperature at the lower end of the optimal range.

Route 2: Michael Addition of Morpholine to Methyl Vinyl Ketone (MVK)

The Michael addition is a conjugate addition of a nucleophile (morpholine) to an α,β-unsaturated carbonyl compound (MVK). This reaction is typically performed under milder conditions than N-alkylation.

Q1: The Michael addition reaction is sluggish and incomplete. How can I improve the reaction rate?

A1: While the Michael addition of amines to MVK is often facile, several factors can influence the reaction rate:

  • Catalyst: While often not strictly necessary, a mild acid or base catalyst can accelerate the reaction.

  • Solvent: Protic solvents like ethanol or methanol can facilitate the proton transfer steps in the mechanism and can improve the reaction rate.

  • Temperature: Gentle heating (40-50 °C) can increase the rate of addition. However, excessive heat should be avoided to prevent polymerization of MVK.

Q2: I am observing the formation of a viscous, polymeric material in my reaction flask. What is causing this and how can I prevent it?

A2: Methyl vinyl ketone is highly prone to anionic and radical polymerization , especially in the presence of bases (like morpholine) or upon exposure to heat, light, or air.

  • Mitigation Strategy:

    • Use an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone, to the MVK before the reaction.

    • Temperature Control: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize radical initiation by oxygen.

    • Slow Addition: Add the MVK slowly to the solution of morpholine.

Q3: My product contains an impurity with a molecular weight corresponding to the addition of two molecules of morpholine to one molecule of MVK. What is this impurity?

A3: This is likely the bis-Michael adduct, 3,3-dimorpholinobutan-2-one . This can form if there is a large excess of morpholine. While less common than in the alkylation reaction, it can still be a problematic impurity.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess of MVK or a 1:1 molar ratio of reactants.

Impurity Profile Summary

The following table summarizes the common impurities, their sources, and recommended analytical methods for detection.

ImpurityStructureSource ReactionAnalytical Method
Unreacted Morpholine BothGC-MS, HPLC
Unreacted 4-Chlorobutan-2-one N-alkylationGC-MS
Unreacted Methyl Vinyl Ketone Michael AdditionGC-MS
1,2-dimorpholinoethane N-alkylationLC-MS, GC-MS
Methyl Vinyl Ketone (from elimination) N-alkylationGC-MS
Poly(methyl vinyl ketone) Michael AdditionGPC, NMR
3,3-dimorpholinobutan-2-one Michael AdditionLC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via N-alkylation

reagents Morpholine 4-Chlorobutan-2-one Potassium Carbonate Acetonitrile reaction Reaction Setup - Inert atmosphere (N2) - 60-80 °C - Stirring reagents->reaction 1. Combine workup Work-up - Filter solids - Concentrate filtrate - Aqueous extraction reaction->workup 2. After completion purification Purification - Vacuum Distillation workup->purification 3. Crude product product This compound purification->product 4. Pure product

Workflow for N-alkylation synthesis.

Materials:

  • Morpholine

  • 4-Chlorobutan-2-one[1][2][3]

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add morpholine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Stir the mixture and heat to 70 °C.

  • Slowly add 4-chlorobutan-2-one (1.1 eq) dropwise over 30 minutes.

  • Maintain the reaction at 70 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Michael Addition

reagents Morpholine Methyl Vinyl Ketone Ethanol reaction Reaction Setup - 0 °C to RT - Stirring reagents->reaction 1. Combine workup Work-up - Concentrate solvent reaction->workup 2. After completion purification Purification - Vacuum Distillation workup->purification 3. Crude product product This compound purification->product 4. Pure product

Workflow for Michael addition synthesis.

Materials:

  • Morpholine

  • Methyl Vinyl Ketone (MVK), stabilized with hydroquinone

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, add morpholine (1.0 eq) and ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The resulting crude product can be purified by vacuum distillation.

Analytical Characterization and Purity Assessment

A combination of analytical techniques is essential for the comprehensive characterization of this compound and the identification of impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile starting materials, byproducts, and the final product. It is particularly useful for detecting low levels of MVK or unreacted 4-chlorobutan-2-one.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for assessing the purity of the final product and quantifying non-volatile impurities such as the di-alkylation product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present. 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying unexpected byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O, C-N, C-O-C) in the final product.

Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present.

  • Vacuum Distillation: The most common and effective method for purifying this compound, as it has a relatively high boiling point. This method is effective at removing both lower and higher boiling point impurities.[7][8]

  • Crystallization: If the product is a solid at room temperature or can be converted to a crystalline salt (e.g., hydrochloride or oxalate), crystallization can be a highly effective purification technique for removing soluble impurities.[7][9]

  • Column Chromatography: While less practical for large-scale purification, silica gel chromatography can be used to separate the desired product from closely related impurities.

Conclusion

The successful synthesis of high-purity this compound requires a thorough understanding of the chosen synthetic route and the potential for impurity formation. By carefully controlling reaction conditions, employing appropriate analytical techniques for monitoring, and selecting the most effective purification strategy, researchers can consistently obtain a product of the desired quality for their downstream applications. This guide provides a foundational framework for troubleshooting and optimizing this important synthetic transformation.

References

side reactions to avoid when synthesizing 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one (CAS No: 6050-58-4).[1] This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently encountered issues, and optimized protocols to help you navigate the common challenges and side reactions inherent in the synthesis of this valuable intermediate.

Overview of Synthetic Strategies

The synthesis of this compound, a tertiary amine, can be approached through several common synthetic routes. The most prevalent and practical methods include:

  • Michael Addition: The conjugate addition of morpholine to methyl vinyl ketone (MVK). This is often the most direct route but requires careful control of reaction conditions.

  • Reductive Amination: The reaction of morpholine with a four-carbon keto-acid or keto-ester, such as levulinic acid or its esters, in the presence of a reducing agent.[2][3][4][5]

  • Direct N-Alkylation: The substitution reaction between morpholine and a 4-halobutan-2-one (e.g., 4-chloro- or 4-bromobutan-2-one).

Each of these methods presents a unique set of challenges. This guide is structured to address the specific side reactions and optimization parameters for each route in a practical, question-and-answer format.

Guide 1: Michael Addition Route

The 1,4-conjugate addition of morpholine to methyl vinyl ketone (MVK) is an atom-economical and direct path to the target molecule. However, the high reactivity of MVK can lead to several complications.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction mixture rapidly became viscous and solidified into a polymer. What happened and how can I prevent it?

Answer: This is the most common failure mode for this reaction and is caused by the anionic polymerization of methyl vinyl ketone. MVK is highly susceptible to polymerization, a reaction that can be initiated by nucleophiles and bases, including your reactant, morpholine.

Causality: Morpholine acts as both the nucleophile for the desired Michael addition and as a basic initiator for the undesired polymerization of MVK. Once initiated, this chain reaction is often fast and highly exothermic, consuming your starting material and resulting in a low yield of the desired product.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) using an ice-salt bath. This significantly reduces the rate of polymerization relative to the Michael addition.

  • Controlled Reagent Addition: Add the methyl vinyl ketone dropwise, very slowly, to a solution of morpholine. This maintains a low instantaneous concentration of MVK, starving the polymerization reaction. Never add morpholine to neat MVK.

  • Solvent Choice: Using a protic solvent like ethanol or methanol can help to protonate any growing polymer chains, terminating them prematurely. It also helps to dissipate heat effectively.

  • Inhibitors: Ensure the MVK you are using contains a polymerization inhibitor (like hydroquinone). If it is old or has been purified by distillation, the inhibitor may be absent.

Question 2: The reaction is extremely exothermic and difficult to control, even with slow addition. What are my options?

Answer: A strong exotherm is a clear sign that side reactions, primarily polymerization, are occurring at a significant rate. The heat generated further accelerates these unwanted reactions.

Solutions:

  • Dilution: Increase the solvent volume. Working at lower concentrations (e.g., 0.5 M to 1 M) provides a larger thermal mass to absorb the heat of reaction, making temperature control more manageable.

  • Efficient Stirring: Ensure vigorous mechanical stirring to prevent localized "hot spots" where the MVK is added.

  • Reverse Addition: While less common, in some cases, a simultaneous slow addition of both morpholine and MVK to a cooled solvent can help maintain very low concentrations of both reactants.

Optimized Protocol for Michael Addition

This protocol is designed to maximize the yield of this compound while minimizing polymerization.

  • Setup: Equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Charge Amine: To the flask, add morpholine (1.0 eq) and ethanol (3-4 mL per gram of morpholine). Stir and cool the solution to 0 °C.

  • Slow Addition of MVK: Add methyl vinyl ketone (1.05 eq), stabilized with hydroquinone, to the dropping funnel. Add the MVK to the stirred morpholine solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield the final product.

Troubleshooting Workflow

G start Low Yield or Reaction Failure q1 Observe Polymer Formation? start->q1 sol1 Implement Strict Temperature Control (0-5 °C) Add MVK Slowly to Morpholine Ensure MVK is Inhibited Use Protic Solvent q1->sol1 Yes q2 Reaction Incomplete (TLC/GC)? q1->q2 No a1_yes Yes a1_no No sol2 Increase Reaction Time Allow to Warm to RT After Addition Check Stoichiometry q2->sol2 Yes end Purification Issues or Other Byproducts? (Consult Further Sections) q2->end No a2_yes Yes a2_no No

Caption: Troubleshooting Decision Tree for the Michael Addition Route.

Guide 2: Reductive Amination Route

Reductive amination is a powerful method for forming C-N bonds and a viable alternative for synthesizing the target compound, typically starting from morpholine and a 4-oxobutanoic acid derivative.[6] The key challenge is the selective reduction of the iminium ion intermediate in the presence of the starting ketone.[7]

Frequently Asked Questions & Troubleshooting

Question 1: My primary product is 4-hydroxybutan-2-one or γ-valerolactone, not the desired amine. Why did this happen?

Answer: This indicates that your reducing agent has preferentially reduced the starting ketone (from levulinic acid/ester) before it could form the iminium ion with morpholine. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.[4]

Causality: The reductive amination proceeds in two steps: (1) formation of an iminium ion from the ketone and secondary amine, and (2) reduction of this iminium ion. The iminium ion is significantly more electrophilic and reactive towards hydrides than the starting ketone, but its formation is an equilibrium. If the reducing agent is too reactive (like NaBH₄), it will reduce the more abundant ketone before a sufficient concentration of the iminium ion can build up.

Solutions:

  • Choose a Selective Reducing Agent: Use a milder, more selective hydride source that reacts much faster with the protonated iminium ion than with the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this.[2] It is less basic and the acetate groups moderate its reactivity. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.

  • Control pH: The reaction is often catalyzed by mild acid (like acetic acid), which promotes the dehydration step to form the iminium ion. This protonated intermediate is then rapidly reduced. The optimal pH is typically between 4 and 6.

  • Two-Step Procedure: In difficult cases, you can form the iminium ion first by mixing the ketone and amine with a dehydrating agent (like molecular sieves) before adding the reducing agent.

Reaction Mechanism: Desired vs. Side Reaction

G cluster_0 Reaction Pathways Start Ketone + Morpholine + Reducing Agent Imine Iminium Ion Intermediate Start->Imine + H⁺, - H₂O SideProduct Side Product: 4-Hydroxy Compound Start->SideProduct [Direct Reduction] (e.g., NaBH₄) Product Desired Product: This compound Imine->Product [Reduction] (e.g., NaBH(OAc)₃)

Caption: Competing pathways in reductive amination.

Comparative Data on Reducing Agents
Reducing AgentOptimal pHProsCons
Sodium Borohydride (NaBH₄) 7-10Inexpensive, readily available.Often reduces the starting ketone; not selective.[4]
Sodium Cyanoborohydride (NaBH₃CN) 3-6Highly selective for iminium ions.Highly toxic (releases HCN at low pH).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 4-6Highly selective, non-toxic, commercially available as a stable solid.[2]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd-C) N/A"Green" reagent, high yielding.Requires specialized pressure equipment; may reduce other functional groups.
Optimized Protocol for Reductive Amination

This protocol uses sodium triacetoxyborohydride for a high-yield, selective synthesis from methyl levulinate.

  • Setup: In a round-bottom flask, dissolve methyl levulinate (1.0 eq) and morpholine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL per gram of ester).

  • Acid Catalyst: Add acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) over 30 minutes. The addition may be slightly exothermic. Maintain the temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.

Guide 3: Direct N-Alkylation Route

This classic Sₙ2 approach involves reacting morpholine with a 4-halobutan-2-one. While straightforward, it is susceptible to overalkylation and elimination side reactions.

Frequently Asked Questions & Troubleshooting

Question 1: My final product is contaminated with a significant amount of a water-soluble, non-volatile impurity. What is it?

Answer: This is likely the quaternary ammonium salt formed by the reaction of your product, this compound (a tertiary amine), with another molecule of the 4-halobutan-2-one starting material.

Causality: Tertiary amines are nucleophilic and can react with alkyl halides in a subsequent Sₙ2 reaction to form stable quaternary ammonium salts. This side reaction consumes both your desired product and your starting material, reducing the overall yield.

Solutions:

  • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) relative to the 4-halobutan-2-one. This ensures the alkyl halide is consumed preferentially by the more abundant secondary amine.

  • Monitor the Reaction: Follow the disappearance of the 4-halobutan-2-one by TLC or GC. Stop the reaction as soon as the limiting reagent is consumed to minimize the time for the slower quaternization reaction to occur.

  • Temperature Control: Keep the reaction temperature moderate (e.g., 40-60 °C). Higher temperatures will accelerate the rate of quaternization.

Question 2: I'm observing a byproduct that appears to be the result of a Michael addition. How is this possible in an alkylation reaction?

Answer: This occurs if the 4-halobutan-2-one undergoes base-induced elimination to form methyl vinyl ketone (MVK) in situ. Morpholine, acting as a base, can then react with this newly formed MVK via a Michael addition pathway.

Causality: The protons on the carbon adjacent to the ketone (C3) are acidic. In the presence of a base (morpholine), an E2 elimination can occur, removing H-X and forming a double bond, which generates MVK.

Solutions:

  • Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to act as the primary acid scavenger. This minimizes the role of morpholine as a base, favoring its role as a nucleophile.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway, which typically has a higher activation energy.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this valuable morpholine derivative. Our goal is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to optimize your reaction conditions for improved yield, purity, and scalability.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a Mannich reaction , a three-component condensation involving an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine)[1][2]. An alternative approach involves the Michael addition of morpholine to methyl vinyl ketone. Both routes offer distinct advantages and challenges, which we will explore in detail.

This guide will focus on providing practical, actionable advice to overcome common hurdles encountered during the synthesis, ensuring a robust and reproducible process.

Synthetic Pathways Overview

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of pathway can depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Synthetic_Pathways cluster_0 Mannich Reaction cluster_1 Michael Addition Acetone Acetone Product_M This compound Acetone->Product_M + Formaldehyde Formaldehyde Formaldehyde->Product_M + Morpholine Morpholine Morpholine->Product_M Methyl Vinyl Ketone Methyl Vinyl Ketone Product_MA This compound Methyl Vinyl Ketone->Product_MA + Morpholine_MA Morpholine Morpholine_MA->Product_MA

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis via Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde, which is then attacked by the enol form of acetone[1][3].

Mannich_Mechanism Morpholine Morpholine Iminium_Ion Eschenmoser-like Iminium Ion Morpholine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product Nucleophilic Attack Acetone_Enol Acetone (Enol form) Acetone_Enol->Product

Caption: Simplified mechanism of the Mannich reaction.

Q1: My Mannich reaction has a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Mannich reaction are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Iminium Ion Formation: The initial reaction between morpholine and formaldehyde to form the reactive iminium ion is crucial.

    • pH Control: The reaction is typically acid-catalyzed. However, excessively acidic conditions will protonate the morpholine, rendering it non-nucleophilic. Conversely, basic conditions can lead to self-condensation of formaldehyde (paraformaldehyde formation). A mildly acidic pH is often optimal. Consider using the hydrochloride salt of morpholine or adding a catalytic amount of a mineral acid like HCl[1].

    • Reagent Quality: Use fresh, high-purity formaldehyde. Aqueous solutions of formaldehyde can contain paraformaldehyde, which may not depolymerize efficiently.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Bis-alkylation: Acetone has two alpha-carbons that can potentially react. While the second alkylation is generally slower, it can become significant under forcing conditions.

    • Self-condensation of Acetone: Under strongly acidic or basic conditions, acetone can undergo self-condensation.

    • Polymerization: Formaldehyde is prone to polymerization.

Optimization Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of acetone (e.g., 1.5-2.0 equivalents) relative to formaldehyde and morpholine.This helps to favor the mono-alkylation product and drive the reaction to completion.
Order of Addition A common procedure involves adding a mixture of acetone and formaldehyde to a solution of morpholine (or its salt).This helps to maintain a low concentration of the reactive iminium ion, minimizing side reactions.
Temperature Start the reaction at a lower temperature (e.g., room temperature or slightly below) and gently heat if the reaction is slow. Refluxing in a suitable solvent like ethanol is also a common practice[4].Higher temperatures can accelerate side reactions. Gradual heating allows for better control.
Solvent Protic solvents like ethanol, methanol, or even water are generally preferred as they can help to stabilize the iminium ion intermediate[5].The choice of solvent can also influence the solubility of reactants and products.

Experimental Protocol (Representative):

  • To a stirred solution of morpholine (1.0 eq) in ethanol, add concentrated hydrochloric acid dropwise until the pH is mildly acidic.

  • Add acetone (1.5 eq) to the solution.

  • Slowly add an aqueous solution of formaldehyde (1.0 eq) dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, stir the reaction at room temperature or reflux for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture and proceed with the work-up and purification.

Q2: I am observing the formation of a significant amount of a high molecular weight, insoluble material in my Mannich reaction. What is it and how can I prevent it?

A2: The formation of an insoluble, high molecular weight material is likely due to the polymerization of formaldehyde or the formation of polymeric Mannich products.

Troubleshooting Steps:

  • Control the Rate of Addition: Add the formaldehyde solution slowly and at a controlled temperature to maintain a low concentration of free formaldehyde in the reaction mixture.

  • Use Paraformaldehyde with Caution: If using paraformaldehyde as the formaldehyde source, ensure it is fully depolymerized before the addition of other reagents. This can often be achieved by heating it in the reaction solvent.

  • Optimize Temperature: Avoid excessively high reaction temperatures, which can promote polymerization.

  • Check Reagent Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.

Q3: How do I effectively purify this compound from the reaction mixture?

A3: Purification of β-amino ketones like this compound typically involves a combination of extraction and chromatography.

Purification Workflow:

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Neutralization Neutralization (e.g., with NaHCO₃ or NaOH) Reaction_Mixture->Neutralization Extraction Solvent Extraction (e.g., with Ethyl Acetate or DCM) Neutralization->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General purification workflow for this compound.

  • Acid-Base Extraction: Since the product is a tertiary amine, it can be protonated in an acidic aqueous solution. This property can be exploited for purification.

    • After the reaction, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the product, which will then move into the aqueous phase.

    • Separate the layers and wash the organic layer with the acidic solution to ensure all the product is extracted.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product.

    • Extract the free amine product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Column Chromatography: Further purification can be achieved by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.

Synthesis via Michael Addition

The Michael addition of morpholine to methyl vinyl ketone is another viable route. This reaction involves the conjugate addition of the nucleophilic morpholine to the α,β-unsaturated ketone[6].

Michael_Addition_Mechanism Morpholine Morpholine Enolate_Intermediate Enolate Intermediate Morpholine->Enolate_Intermediate Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Enolate_Intermediate Product This compound Enolate_Intermediate->Product Protonation

Caption: Simplified mechanism of the Michael addition of morpholine to methyl vinyl ketone.

Q4: My Michael addition of morpholine to methyl vinyl ketone is sluggish and gives a poor yield. How can I optimize this reaction?

A4: The reactivity in a Michael addition can be influenced by several factors.

Optimization Strategies:

ParameterRecommendationRationale
Catalyst The reaction can often be performed without a catalyst, but a mild base (e.g., triethylamine) or a Lewis acid can sometimes accelerate the reaction.A base can deprotonate the amine to increase its nucleophilicity, while a Lewis acid can activate the enone.
Solvent Aprotic solvents such as toluene, acetonitrile, or THF are commonly used. Protic solvents can also be used and may facilitate proton transfer in the final step.The choice of solvent can affect the rate and selectivity of the reaction.
Temperature The reaction is often carried out at room temperature or with gentle heating.Higher temperatures can lead to side reactions, including polymerization of the methyl vinyl ketone.
Reagent Purity Methyl vinyl ketone is prone to polymerization, especially in the presence of light or heat. Use freshly distilled or inhibitor-free methyl vinyl ketone.Polymerization of the starting material is a major cause of low yields.

Q5: What are the common side products in the Michael addition of morpholine to methyl vinyl ketone?

A5: The most common side product is the polymer of methyl vinyl ketone. Additionally, if there are other nucleophiles present in the reaction mixture, they may also add to the methyl vinyl ketone. Bis-addition of morpholine to the product is generally not observed under standard conditions.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of organic molecules. The expected NMR signals for this compound are as follows:

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃-C=O).

    • Triplets for the two methylene groups of the butane chain (-CH₂-CH₂-).

    • Multiplets for the methylene protons of the morpholine ring, typically with distinct signals for the protons adjacent to the nitrogen and oxygen atoms[3][6][7]. The protons adjacent to the oxygen are generally downfield compared to those adjacent to the nitrogen.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O).

    • A signal for the methyl carbon (CH₃-).

    • Signals for the two methylene carbons of the butane chain.

    • Two distinct signals for the methylene carbons of the morpholine ring (C-N and C-O)[3][6][7].

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak ([M+H]⁺) for C₈H₁₅NO₂ would be at m/z 158.11.

Infrared (IR) Spectroscopy:

The IR spectrum should show a strong absorption band for the carbonyl group (C=O) typically in the range of 1700-1725 cm⁻¹.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful optimization of reaction conditions to achieve high yields and purity. By understanding the underlying reaction mechanisms and potential side reactions of both the Mannich and Michael addition pathways, researchers can effectively troubleshoot and refine their synthetic protocols. This guide provides a comprehensive framework for addressing common challenges and ensuring the successful preparation of this important chemical intermediate.

References

Technical Support Center: Resolving Isomeric Impurities of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this compound. The presence of isomeric impurities, which share the same molecular formula but differ in structure, poses a significant analytical challenge. These impurities can arise from the synthetic route or degradation and may have different pharmacological or toxicological profiles, making their detection and control critical for regulatory compliance and drug safety.[1][2][3]

This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the scientific reasoning behind each step. We will cover the identification of potential isomers, provide detailed analytical methodologies for their resolution, and offer a comprehensive troubleshooting guide to address common experimental hurdles.

Part 1: Frequently Asked Questions - The Isomeric Impurity Landscape

This section addresses the foundational questions regarding the types of isomers you may encounter when working with this compound.

Q1: What are the most probable isomeric impurities associated with this compound?

A: The primary isomeric impurities are constitutional (or structural) isomers, which have different atomic connectivity. Given the structure of this compound (C₈H₁₅NO₂), the most common isomers to anticipate are:

  • Positional Isomers: These arise from a different placement of the ketone functional group or a different attachment point of the side chain to the morpholine ring. A key example is 1-Morpholin-4-ylbutan-2-one .

  • Functional Group Isomers: These contain different functional groups. The most likely functional group isomer is the corresponding aldehyde, 4-Morpholinobutanal .

  • Related Substance Isomers: While not strictly an isomer of the parent ketone, a common process-related impurity is the reduced form, 4-(Morpholin-4-yl)butan-2-ol [4]. This alcohol is isomeric with the parent compound in terms of atom count if one considers the addition of H2. Crucially, this alcohol possesses a chiral center and can exist as a pair of enantiomers.

G cluster_isomers Potential Isomeric Impurities parent This compound (Target Compound) C₈H₁₅NO₂ pos_iso 1-Morpholin-4-ylbutan-2-one (Positional Isomer) parent->pos_iso Different connectivity func_iso 4-Morpholinobutanal (Functional Group Isomer) parent->func_iso Different functional group stereo_imp 4-(Morpholin-4-yl)butan-2-ol (Related Substance / Potential Stereoisomer) C₈H₁₇NO₂ parent->stereo_imp Process-related (reduction)

Caption: Key potential isomers of this compound.

Q2: What are the typical origins of these isomeric impurities?

A: Isomeric impurities are typically introduced through two main pathways:

  • Synthesis-Related: They can be formed as by-products during the synthesis of the Active Pharmaceutical Ingredient (API). For example, if the synthesis involves reacting morpholine with a butanone derivative, the presence of isomeric starting materials will directly lead to isomeric final products. Incomplete reactions or side reactions under specific pH or temperature conditions can also generate these impurities.

  • Degradation-Related: The API may degrade over time when exposed to stress conditions such as heat, light, humidity, acid, or base. Forced degradation studies are essential to proactively identify these potential degradation products.[5][6] For instance, oxidative conditions could potentially lead to the formation of various related substances.

Part 2: A Validated Workflow for Isomer Resolution and Identification

A systematic approach is crucial for successfully resolving and identifying unknown peaks in your chromatogram. The following workflow provides a robust framework for analysis.

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_id Phase 3: Identification Sample Sample Preparation (Dissolve in Mobile Phase A) Screen Initial Screening (RP-HPLC with PDA) Sample->Screen Optimize Method Optimization (Adjust Gradient/Column) Screen->Optimize Co-elution or poor resolution LCMS LC-MS Analysis (Obtain Mass Data) Screen->LCMS Good separation Optimize->LCMS Chiral Chiral Separation (If stereoisomers suspected) LCMS->Chiral Same m/z, suspect enantiomers Frac Fraction Collection LCMS->Frac Isomers confirmed NMR NMR/IR Spectroscopy (Confirm Structure) Frac->NMR

Caption: A systematic workflow for the resolution and identification of isomeric impurities.

Experimental Protocol 1: RP-HPLC Screening for Constitutional Isomers

This protocol is designed as a starting point for separating constitutional isomers (positional and functional). The key to this method is the use of a standard C18 column for initial screening, with the option to switch to a Phenyl-type column for alternative selectivity.

Method Rationale: A C18 column provides general-purpose hydrophobic retention. However, for molecules containing rings, a Phenyl-Hexyl column can offer enhanced resolution through π-π interactions between the phenyl groups on the stationary phase and the heterocyclic morpholine ring.[7][8] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm membrane. Rationale: A low pH ensures the morpholine nitrogen is protonated, which improves peak shape by minimizing interactions with residual silanols on the column packing.[9]

    • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column:

      • Initial Screening: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Alternative Selectivity: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures retention time reproducibility.[10]

    • Injection Volume: 10 µL.

    • Detector: Photodiode Array (PDA) at 210 nm. Rationale: The ketone carbonyl group has a weak n→π transition around 280 nm, but detection at lower wavelengths (210 nm) provides greater sensitivity for non-aromatic structures.*

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Data Analysis:

    • Integrate all peaks. Any peak other than the main API peak is a potential impurity. Use relative retention time (RRT) for peak tracking between runs.

Spectroscopic Characterization of Impurities

Once peaks are separated chromatographically, their identity must be confirmed. Coupling the HPLC to a mass spectrometer (LC-MS) is the first step, followed by more detailed spectroscopic analysis if necessary.

Rationale: Mass spectrometry provides the molecular weight, which is the first crucial piece of evidence for identifying an isomer (as it will have the same mass as the parent compound).[11] NMR and IR spectroscopy provide definitive structural information to differentiate between isomers.[12][13]

Technique This compound (Parent) 4-Morpholinobutanal (Isomer) 4-(Morpholin-4-yl)butan-2-ol (Isomer)
MS (ESI+) m/z 158.1176 [M+H]⁺m/z 158.1176 [M+H]⁺m/z 160.1332 [M+H]⁺
¹³C NMR Carbonyl (C=O) at ~208 ppm[14][15]Aldehyde (CHO) at ~202 ppm[13]Carbinol (CH-OH) at ~65-70 ppm
¹H NMR Protons α to C=O at ~2.4 ppm[14]Aldehyde proton at ~9.8 ppm[11]Proton on CH-OH at ~3.8-4.0 ppm
IR Spec. Strong C=O stretch at ~1715 cm⁻¹[12]Strong C=O stretch at ~1730 cm⁻¹[15]Broad O-H stretch at ~3300-3500 cm⁻¹

Part 3: Troubleshooting Guide for Isomer Resolution

This section provides solutions to common problems encountered during the analysis of this compound and its isomers.

Q1: My chromatogram shows a broad or tailing peak for the main compound. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like morpholine derivatives is a classic chromatography problem, often caused by secondary interactions between the protonated amine and acidic silanol groups on the silica surface of the HPLC column.[9]

  • Immediate Cause: Strong, non-ideal interactions with the stationary phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low (e.g., pH 2.5-3.5). This keeps the morpholine nitrogen fully protonated and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.

    • Add a Competing Base: If lowering the pH is not sufficient, consider adding a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or the sample concentration.

Q2: I see an unexpected peak in my chromatogram that has the exact same mass as my parent compound in LC-MS. How do I proceed?

A: This is the classic signature of an isomeric impurity. Since mass spectrometry cannot distinguish between isomers based on parent mass alone, you must rely on chromatographic and further spectroscopic data.

  • Immediate Cause: Co-elution or presence of a constitutional isomer.

  • Troubleshooting Steps:

    • Optimize Chromatography: Your primary goal is to achieve baseline separation.

      • Modify the Gradient: Make the gradient shallower around the elution time of the peaks of interest. A slower increase in the organic mobile phase percentage can significantly improve resolution.

      • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol. The different solvent properties can alter selectivity.

      • Switch the Column: As described in Protocol 1, if you are using a C18 column, switch to a Phenyl-Hexyl column (or vice-versa). This change in stationary phase chemistry is one of the most powerful ways to resolve closely eluting isomers.[16]

    • Perform MS/MS Fragmentation: Analyze the fragmentation pattern of both the parent peak and the impurity peak. While they have the same parent mass, isomers often fragment differently, providing structural clues. For example, α-cleavage is a common fragmentation pathway for ketones and can help pinpoint the location of the carbonyl group.[12][13]

    • Isolate and Characterize: If the impurity is significant, the definitive method is to isolate it using preparative HPLC. Once isolated, the pure fraction can be analyzed by NMR to determine its exact structure.

Q3: My method validation failed for precision; my retention times are drifting between injections. What's the problem?

A: Retention time drift is a common issue in HPLC and points to a lack of system stability.[10]

  • Immediate Cause: The HPLC system is not fully equilibrated, or conditions are changing during the run.

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Before starting your analytical sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase mixture.

    • Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and lead to erratic retention times.[17] Salt buildup around fittings is a clear sign of a leak.[10]

    • Degas the Mobile Phase: Ensure your mobile phases are properly degassed. Dissolved air can form bubbles in the pump or detector, causing pressure instability and baseline noise.[17]

    • Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase, especially the buffer concentration or pH, can cause drift. Always prepare fresh mobile phases daily.

    • Check Column Temperature: Ensure your column oven is on and set to the correct temperature. Fluctuations in ambient lab temperature can affect retention times if the column is not thermostatted.[10]

References

Technical Support Center: Scale-Up Synthesis of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one. This document is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Our focus is on providing practical, cause-and-effect explanations and validated troubleshooting strategies to ensure a robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

Part 1: Synthetic Route Selection & General Principles
Q1: What are the primary synthetic routes for preparing this compound, and which is preferred for scale-up?

There are two principal and industrially viable routes for the synthesis of this compound. The choice of route is a critical decision for scale-up, balancing factors like raw material cost, safety, atom economy, and operational complexity.

  • Route A: Conjugate (Michael) Addition: This is a highly atom-economical reaction involving the direct addition of morpholine to methyl vinyl ketone (MVK).

  • Route B: N-Alkylation: This classic method involves the reaction of morpholine with a 4-halobutan-2-one, such as the chloro- or bromo-analogue, typically in the presence of a base.

For large-scale production, Route A (Conjugate Addition) is generally preferred due to its superior atom economy (no leaving groups or salts are produced), fewer starting materials, and typically simpler reaction conditions. However, it requires stringent safety protocols to handle the hazardous nature of methyl vinyl ketone.[1][2]

G cluster_0 Route A: Conjugate Addition cluster_1 Route B: N-Alkylation Morpholine_A Morpholine Product_A This compound Morpholine_A->Product_A + MVK (Solvent, Temp Control) MVK Methyl Vinyl Ketone MVK->Product_A Morpholine_B Morpholine Product_B This compound Morpholine_B->Product_B + Haloketone, Base (Solvent) Haloketone 4-Halobutan-2-one (X = Cl, Br) Haloketone->Product_B Salt Salt Byproduct (e.g., KBr, KHCO3) Product_B->Salt Base Base (e.g., K2CO3) Base->Salt

References

catalyst selection for the synthesis of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic routes, catalyst selection, and troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible process.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?

There are two principal and highly effective strategies for the synthesis of this compound:

  • Nucleophilic Substitution (Alkylation): This is a direct and often high-yielding approach where morpholine acts as a nucleophile, displacing a leaving group from a C4 ketone synthon, typically 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one). The reaction is typically facilitated by a non-nucleophilic base to neutralize the resulting hydrohalic acid.

  • Reductive Amination: This method involves the reaction of morpholine with a suitable keto-aldehyde or diketone, such as 1-hydroxybutan-2-one, followed by in-situ reduction of the intermediate enamine or iminium ion. This "one-pot" procedure is valued for its efficiency and often milder reaction conditions, which can be beneficial for sensitive substrates.

The choice between these routes depends on the availability and stability of starting materials, desired scale, and the specific equipment available in your laboratory.

Synthetic_Routes cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Reductive Amination Morpholine_1 Morpholine Product_1 This compound Morpholine_1->Product_1 SN2 Attack Halobutanone 4-Halobutan-2-one (X = Cl, Br) Halobutanone->Product_1 Base Base (e.g., K₂CO₃) Base->Product_1 Acid Scavenger Morpholine_2 Morpholine Intermediate Iminium Ion Intermediate Morpholine_2->Intermediate Hydroxybutanone 1-Hydroxybutan-2-one Hydroxybutanone->Intermediate Condensation Product_2 This compound ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product_2 Reduction Intermediate->Product_2 Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Check Starting Material Purity (TLC, NMR, GC-MS) Start->Check_Reagents Reagents_OK Reagents Pure Check_Reagents->Reagents_OK Yes Purify_Reagents Action: Purify or re-order reagents. Check_Reagents->Purify_Reagents No Check_Conditions 2. Verify Reaction Conditions (Temp, Time, Atmosphere) Reagents_OK->Check_Conditions Conditions_OK Conditions Correct Check_Conditions->Conditions_OK Yes Adjust_Conditions Action: Optimize temperature, extend reaction time, ensure inert atmosphere. Check_Conditions->Adjust_Conditions No Check_Catalyst 3. Assess Catalyst/Reagent Activity (Is STAB old? Is Pd/C fresh?) Conditions_OK->Check_Catalyst Catalyst_OK Reagent Active Check_Catalyst->Catalyst_OK Yes Replace_Catalyst Action: Use a fresh bottle of reagent or a new batch of catalyst. Check_Catalyst->Replace_Catalyst No Check_Workup 4. Analyze Workup & Purification (Check pH, extraction solvent, column loading) Catalyst_OK->Check_Workup Resolved Problem Resolved Check_Workup->Resolved

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Morpholin-4-ylbutan-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Crucial Role of NMR in the Structural Elucidation of Morpholine Derivatives

The morpholine ring is a ubiquitous scaffold in numerous pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and the electronic environment of its heteroatoms (nitrogen and oxygen) make NMR spectroscopy an indispensable tool for unambiguous structure determination. Key spectral features, such as chemical shifts (δ) and spin-spin coupling constants (J), provide a detailed roadmap of the molecular architecture.[2] The protons and carbons of the morpholine ring exhibit characteristic chemical shift regions, which are predictably influenced by the nature of the substituent on the nitrogen atom.[1]

Predicted ¹H and ¹³C NMR Spectral Analysis of 4-Morpholin-4-ylbutan-2-one

The structure of this compound, with the IUPAC name 4-(morpholin-4-yl)butan-2-one, is presented below. For clarity in the following spectral assignments, the atoms are systematically numbered.

Molecular Structure and Atom Numbering

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to a clean NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock on solvent and shim magnetic field insert->lock_shim acquire_1h Acquire 1D ¹H spectrum lock_shim->acquire_1h acquire_13c Acquire 1D ¹³C spectrum acquire_1h->acquire_13c ft Fourier Transform FID acquire_1h->ft acquire_2d Acquire 2D spectra (COSY, HSQC) if needed acquire_13c->acquire_2d acquire_13c->ft acquire_2d->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate peaks phase_baseline->integrate assign Assign signals and determine structure integrate->assign

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-Morpholin-4-ylbutan-2-one (C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ). Designed for researchers, scientists, and drug development professionals, this document contrasts different analytical approaches, explains the causality behind fragmentation pathways, and provides actionable experimental protocols.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule containing both a ketone and a tertiary amine (morpholine) moiety. This structure presents an interesting case for mass spectrometric analysis, as fragmentation can be directed by either functional group. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or quality control of synthetic products.[1][2][3][4]

This guide will focus primarily on the fragmentation patterns expected under Electron Ionization (EI), a common technique for Gas Chromatography-Mass Spectrometry (GC-MS), and compare this with the fragmentation induced in soft ionization methods like Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), typically used in Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI) Fragmentation: A Tale of Two Functional Groups

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular radical cation, M+•. The initial ionization site is critical as it directs the subsequent fragmentation cascades. Electrons are most easily removed from non-bonding lone pairs (n-electrons), followed by pi-bonds (π-electrons), and finally sigma-bonds (σ-electrons).[5] In this compound, the lone pair electrons on the nitrogen and oxygen atoms are the most likely sites of initial ionization.

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 157. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which holds true for this compound.[6][7]

Dominant Fragmentation Pathway: α-Cleavage at the Amine

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][8][9] This process is highly favored because it leads to the formation of a resonance-stabilized iminium cation. For this compound, the cleavage of the Cα-Cβ bond on the butanone side chain is predicted to be the most dominant fragmentation event, leading to the base peak in the spectrum.

  • Mechanism: Homolytic cleavage of the C₂-C₃ bond results in the formation of a stable, resonance-stabilized iminium cation at m/z 100 and a neutral acyl radical.

  • Significance: The high abundance of the m/z 100 ion is a strong diagnostic marker for the N-substituted morpholine structure.

Caption: Dominant α-cleavage pathway at the nitrogen atom.

Competing Pathways: Cleavages around the Carbonyl Group

The ketone functionality also directs characteristic fragmentation pathways, primarily through α-cleavage adjacent to the carbonyl group and the McLafferty rearrangement.[10][11][12]

Two α-cleavage events are possible at the carbonyl carbon:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C₁-C₂ bond results in the loss of a methyl radical (mass = 15) to form a resonance-stabilized acylium ion at m/z 142 .

  • Loss of a Morpholinopropyl Radical: Cleavage of the C₂-C₃ bond results in the formation of the acetyl cation, [CH₃CO]⁺, at m/z 43 . This is a highly characteristic peak for methyl ketones.[13][14]

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds possessing an accessible γ-hydrogen.[13][15][16] The mechanism involves a six-membered transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.

In this compound, the hydrogens on the carbon adjacent to the morpholine nitrogen are in the γ-position relative to the carbonyl group. A theoretical McLafferty rearrangement would lead to the elimination of a neutral morpholino-ethene molecule and the formation of an enol radical cation at m/z 58 .

However, a critical consideration is the presence of the tertiary amine. The ionization potential of the nitrogen's lone pair electrons is generally lower than that of the carbonyl oxygen's.[5] Consequently, the molecular ion's charge is more likely to reside on the nitrogen atom. This charge localization at a site remote from the carbonyl group can significantly suppress or even completely inhibit the McLafferty rearrangement.[15] Therefore, the peak at m/z 58 is expected to be of very low intensity or absent altogether.

G cluster_main Competing Fragmentation Mechanisms cluster_ketone Ketone-driven cluster_amine Amine-driven cluster_products Resulting Fragments M Molecular Ion m/z 157 a_cleavage1 α-Cleavage (Loss of •CH₃) M->a_cleavage1 a_cleavage2 α-Cleavage (Loss of •C₃H₆-Morpholine) M->a_cleavage2 mclafferty McLafferty Rearrangement (Likely Suppressed) M->mclafferty a_cleavage_amine α-Cleavage (Dominant) M->a_cleavage_amine p142 m/z 142 a_cleavage1->p142 p43 m/z 43 a_cleavage2->p43 p58 m/z 58 mclafferty->p58 p100 m/z 100 (Base Peak) a_cleavage_amine->p100

Caption: Logical relationship of fragmentation pathways.

Summary of Predicted EI Fragments

The table below summarizes the major fragments anticipated in the EI mass spectrum of this compound.

m/zProposed Structure/OriginFragmentation PathwayExpected Intensity
157[C₈H₁₅NO₂]⁺•Molecular Ion (M⁺•)Low to Medium
142[M - CH₃]⁺α-Cleavage (Ketone)Medium
100 [C₅H₁₀NO]⁺α-Cleavage (Amine) High (Base Peak)
86[C₄H₈NO]⁺Cleavage of C-N bond/Ring FragmentMedium
58[C₃H₆O]⁺•McLafferty RearrangementVery Low / Absent
57[C₃H₅O]⁺ or [C₄H₉]⁺Morpholine Ring FragmentMedium
43[CH₃CO]⁺α-Cleavage (Ketone)High

Comparison with Alternative Analytical Approaches

While GC-EI-MS is a powerful tool, alternative methods offer distinct advantages, particularly for less volatile or thermally labile compounds.

LC-ESI-MS/MS Analysis

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry is the preferred method for many pharmaceutical analyses.[17][18]

  • Ionization: ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, at m/z 158 . This minimizes in-source fragmentation, preserving the molecular weight information.

  • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).[19][20] The resulting fragmentation pattern can differ from EI-MS but often involves similar bond cleavages. The dominant fragmentation would still likely be the formation of the iminium ion at m/z 100 via the loss of a neutral acetone molecule.

TechniquePrimary IonFragmentationKey Advantage
GC-EI-MS M⁺• (m/z 157)Extensive, spontaneousRich structural detail, library searchable
LC-ESI-MS/MS [M+H]⁺ (m/z 158)Controlled, induced (CID)Preserves molecular ion, suitable for non-volatile compounds
High-Resolution Mass Spectrometry (HRMS)

Utilizing HRMS instruments (e.g., TOF, Orbitrap) provides highly accurate mass measurements for both the parent ion and its fragments.[21] This allows for the determination of the elemental composition of each ion, confirming the proposed structures in the fragmentation scheme and distinguishing between isobaric interferences. For example, HRMS could definitively confirm the elemental composition of the m/z 100 ion as C₅H₁₀NO⁺.

Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of this compound.

Protocol 1: GC-MS Analysis

G cluster_workflow GC-MS Experimental Workflow A 1. Sample Prep (Dilute in Ethyl Acetate) B 2. GC Injection (1 µL, Splitless) A->B C 3. GC Separation (e.g., DB-5ms column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole, m/z 40-450) D->E F 6. Data Analysis (Spectrum Interpretation) E->F

Caption: Standard workflow for GC-MS analysis.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate for a 1 mg/mL stock solution. Perform serial dilutions as necessary to achieve a final concentration of ~10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 7890 GC or equivalent.[22]

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: 1 µL, Splitless.

    • Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 5975C MSD or equivalent.[22]

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water. Perform serial dilutions to a final concentration of ~1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple quadrupole (e.g., Agilent 6460 QQQ) or Q-TOF mass spectrometer.[23]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 4.0 kV.

    • Gas Temperature: 350°C.

    • MS1 Scan: Scan for the precursor ion at m/z 158.1.

    • MS2 Product Ion Scan: Isolate the precursor ion m/z 158.1 and fragment using a collision energy of 10-20 eV (optimization required). Scan for product ions from m/z 40-160.

Conclusion

The mass spectral fragmentation of this compound under electron ionization is primarily dictated by the tertiary amine moiety. The dominant fragmentation is α-cleavage adjacent to the nitrogen, leading to a characteristic and abundant base peak at m/z 100. While the ketone group introduces other potential pathways, such as α-cleavage yielding fragments at m/z 142 and m/z 43, the classic McLafferty rearrangement is expected to be suppressed. For comprehensive analysis, coupling chromatographic separation with either EI-MS for robust fragmentation data or ESI-MS/MS for targeted analysis of the protonated molecule provides a complementary and confirmatory approach to the structural elucidation of this compound.

References

A Comparative Guide to the Synthetic Routes of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the primary synthetic strategies for 4-Morpholin-4-ylbutan-2-one, offering a detailed examination of the Mannich reaction, N-alkylation, and reductive amination. This guide provides in-depth experimental protocols, a quantitative comparison of the synthetic routes, and visualizations of the chemical workflows to inform methodological selection in research and development.

Introduction

This compound is a key chemical intermediate whose structural motif, a β-amino ketone, is of significant interest in medicinal chemistry and organic synthesis. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. The efficient and scalable synthesis of this compound is therefore of considerable importance for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide presents a comparative analysis of three primary synthetic routes to this compound, providing a framework for selecting the most appropriate method based on experimental and strategic considerations.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be effectively achieved through several distinct chemical transformations. The most prominent of these are the Mannich reaction, direct N-alkylation of morpholine, and reductive amination. Each of these routes offers unique advantages and presents specific challenges, which will be discussed in detail.

Route 1: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, often referred to as Mannich bases.[1][2] This three-component condensation reaction involves an active hydrogen compound (in this case, acetone), an aldehyde (typically formaldehyde), and a secondary amine (morpholine).[3]

Mechanism and Rationale:

The reaction is typically acid-catalyzed and proceeds through the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of morpholine and formaldehyde. Acetone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the final product after an acid-base workup. The elegance of this reaction lies in its atom economy and the direct formation of the target carbon-carbon and carbon-nitrogen bonds in a single pot.

Key Advantages:

  • Atom Economy: A one-pot reaction that efficiently incorporates all reactants into the final product.

  • Convergent Synthesis: All components are brought together in a single step, simplifying the synthetic process.

  • Readily Available Starting Materials: Acetone, formaldehyde, and morpholine are all common and relatively inexpensive laboratory reagents.

Key Disadvantages:

  • Potential for Side Reactions: The formation of bis-alkylated products can occur if the reaction is not carefully controlled.

  • Handling of Formaldehyde: Formaldehyde is a volatile and toxic reagent requiring careful handling in a well-ventilated fume hood.

Route 2: N-Alkylation of Morpholine

Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds. This method involves the nucleophilic substitution of a suitable alkyl halide by morpholine. For the synthesis of this compound, the required electrophile is 4-halobutan-2-one, such as 4-chlorobutan-2-one.

Mechanism and Rationale:

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbon bearing the halogen, leading to the displacement of the halide and the formation of the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Key Advantages:

  • Straightforward and Predictable: The reaction is generally high-yielding and the outcome is predictable.

  • Control over Stoichiometry: The reaction stoichiometry is simple to control, minimizing the formation of byproducts.

Key Disadvantages:

  • Availability and Stability of Alkylating Agent: 4-Chlorobutan-2-one is a lachrymator and can be unstable upon storage; it may need to be freshly prepared or purified before use.

  • Use of Halogenated Reagents: The use of alkyl halides can present environmental and safety concerns.

Route 3: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[4][5] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a carbonyl compound with an amine, followed by in situ reduction to the corresponding amine. For the synthesis of this compound, a suitable diketone or keto-aldehyde precursor would be required.

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of morpholine on a carbonyl group of a precursor like 1,4-dioxobutane (succinaldehyde) or a related keto-aldehyde, to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, present in the reaction mixture then selectively reduces the iminium ion to the target tertiary amine.

Key Advantages:

  • Mild Reaction Conditions: Reductive amination can often be carried out under mild conditions, which is advantageous for substrates with sensitive functional groups.

  • High Selectivity: The use of specific reducing agents allows for the selective reduction of the iminium ion in the presence of other carbonyl groups.

Key Disadvantages:

  • Precursor Availability: The starting dicarbonyl compound may not be as readily available or may be more expensive than the starting materials for the other routes.

  • Use of Specialized Reducing Agents: While effective, some reducing agents like sodium cyanoborohydride are toxic and require careful handling.

Quantitative Data Summary

Parameter Route 1: Mannich Reaction Route 2: N-Alkylation Route 3: Reductive Amination
Starting Materials Acetone, Formaldehyde, MorpholineMorpholine, 4-Chlorobutan-2-one1,4-Dioxobutane, Morpholine
Key Reagents/Catalysts Acid catalyst (e.g., HCl)Base (e.g., K₂CO₃, Et₃N)Reducing agent (e.g., NaBH(OAc)₃)
Typical Reaction Temp. RefluxRoom Temperature to RefluxRoom Temperature
Typical Reaction Time 2-6 hours12-24 hours12-24 hours
Theoretical Yield HighHighHigh
Atom Economy ExcellentGoodGood
Key Safety Concerns Handling of formaldehydeLachrymatory alkylating agentToxic reducing agents

Experimental Protocols

Protocol for Route 1: Mannich Reaction

Materials:

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Acetone

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of morpholine hydrochloride is prepared by slowly adding concentrated hydrochloric acid to an equimolar amount of morpholine in ethanol, with cooling in an ice bath.

  • An equimolar amount of formaldehyde solution is then added to the stirred solution.

  • A slight excess of acetone is subsequently added, and the reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted acetone.

  • The aqueous layer is then made alkaline (pH > 10) with a concentrated solution of sodium hydroxide, with cooling.

  • The liberated Mannich base is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Protocol for Route 2: N-Alkylation of Morpholine

Materials:

  • Morpholine

  • 4-Chlorobutan-2-one

  • Potassium carbonate (anhydrous)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of morpholine (1.2 equivalents) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer, is added anhydrous potassium carbonate (2.0 equivalents).

  • 4-Chlorobutan-2-one (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel yields pure this compound.

Protocol for Route 3: Reductive Amination

Materials:

  • 1,4-Dioxobutane (Succinaldehyde)

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (anhydrous)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, 1,4-dioxobutane (1.0 equivalent) and morpholine (1.1 equivalents) are dissolved in anhydrous dichloromethane.

  • A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Visualizations of Synthetic Workflows

Mannich_Reaction cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Acetone Acetone Reaction_Vessel One-Pot Reaction (Acid Catalyst, Reflux) Acetone->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Workup Solvent Removal Neutralization Extraction Reaction_Vessel->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Mannich Reaction.

N_Alkylation cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Morpholine Morpholine Reaction_Vessel SN2 Reaction (Base, Solvent) Morpholine->Reaction_Vessel Halobutanone 4-Chlorobutan-2-one Halobutanone->Reaction_Vessel Workup Filtration Solvent Removal Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the N-Alkylation of Morpholine.

Reductive_Amination cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Diketone 1,4-Dioxobutane Iminium_Formation Iminium Ion Formation (Acid Catalyst) Diketone->Iminium_Formation Morpholine Morpholine Morpholine->Iminium_Formation Reduction In Situ Reduction (Reducing Agent) Iminium_Formation->Reduction Workup Quenching Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Reductive Amination.

Conclusion

The synthesis of this compound can be successfully accomplished through several reliable methods. The Mannich reaction stands out for its elegance and atom economy, making it an attractive option for large-scale synthesis, provided that the handling of formaldehyde is appropriately managed. N-alkylation offers a more traditional and highly predictable route, with the primary consideration being the stability and handling of the alkylating agent. Finally, reductive amination provides a mild and selective alternative, particularly suitable for more complex substrates where harsh conditions must be avoided, though it may be contingent on the availability of the dicarbonyl precursor. The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations.

References

Comparative Analysis of the Biological Activity of 4-Morpholin-4-ylbutan-2-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of biologically active compounds. The morpholine ring is a quintessential example of such a "privileged pharmacophore."[1] Its unique physicochemical properties—including its ability to improve aqueous solubility, metabolic stability, and serve as a hydrogen bond acceptor—make it an invaluable component in drug design.[1][2][3] This guide focuses on derivatives of the 4-Morpholin-4-ylbutan-2-one scaffold, a foundational structure that serves as a launchpad for developing potent therapeutic agents. While data on the parent compound is nascent, a comprehensive analysis of its more complex derivatives provides a clear and compelling picture of its therapeutic potential across several key disease areas. We will objectively compare the performance of these derivatives, supported by experimental data, and provide the detailed protocols necessary for their evaluation.

Comparative Biological Activities: A Multi-Faceted Therapeutic Potential

The incorporation of the morpholine moiety into various heterocyclic systems has yielded derivatives with significant anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

A predominant mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is critical for regulating cell proliferation, growth, and survival, and its deregulation is a hallmark of many human cancers.[4][6] The oxygen atom of the morpholine ring is a key feature, often forming a critical hydrogen bond within the kinase hinge region, making it a valuable tool for developing potent PI3K/Akt/mTOR inhibitors.[4][5]

Many derivatives, such as those based on quinazoline, pyrimidine, and triazine cores, have demonstrated potent, low nanomolar inhibition of PI3K and/or mTOR.[5][6] Dual inhibition of both PI3K and mTOR is a particularly effective strategy, as it can completely shut down Akt activation and mitigate resistance mechanisms.[6]

Below is a comparative summary of the cytotoxic activity of representative morpholine-containing derivatives against common cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Morpholine Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Quinazoline AK-10A549 (Lung)8.55[3]
AK-10MCF-7 (Breast)3.15[3]
AK-10SHSY-5Y (Neuroblastoma)3.36[3]
AK-3A549 (Lung)10.38[3]
AK-3MCF-7 (Breast)6.44[3]
Anilinoquinoline Compound 3dHepG2 (Liver)8.50[7][8]
Compound 3cHepG2 (Liver)11.42[7][8]
Compound 3eHepG2 (Liver)12.76[7][8]
Thieno[3,2-d]pyrimidine Compound 9H460 (Lung)0.003[9]
Compound 9HT-29 (Colon)0.42[9]
Triazole Compound 6iMCF-7 (Breast)3.42[10]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that structural modifications to the core scaffold significantly impact potency and selectivity. For instance, thieno[3,2-d]pyrimidine derivatives have shown exceptionally high potency, with IC₅₀ values in the single-digit nanomolar range.[9]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation and indicates the points of inhibition by morpholine-based compounds.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor Morpholine Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Dual Inhibitors Also Target mTOR

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine derivatives.

Antimicrobial Activity

Derivatives incorporating the morpholine nucleus have demonstrated broad-spectrum antibacterial and antifungal activities.[11][12] These compounds disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes or interference with cell wall synthesis. The versatility of the morpholine scaffold allows for the synthesis of derivatives active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][13]

Table 2: Comparative Antimicrobial Activity (MIC Values) of Morpholine Derivatives

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Thiazine-2-amines Compound 26S. aureus<6.25[13]
Compound 28E. coli12.5[13]
Compound 25A. flavus12.5[13]
Compound 27Mucor<6.25[13]
Triazole Derivative Compound 12M. smegmatis15.6[11]
Schiff Bases Compound 12M. luteus16[9]
Compound 12S. epidermidis19[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The data highlights that substitutions play a critical role. For example, within the 1,3-thiazin-2-amine series, electron-withdrawing groups like nitro (compound 26) and fluoro (compound 28) enhanced antibacterial activity.[13]

Anti-inflammatory Activity

Certain morpholine derivatives have also been identified as potent anti-inflammatory agents.[14][15] One mechanism involves the inhibition of xanthine oxidase (XO), an enzyme that produces uric acid and reactive oxygen species, contributing to inflammatory conditions like gout.[15] Additionally, some derivatives can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response.[15] For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was found to be a more potent analgesic and anti-inflammatory agent than the reference drugs aminopyrine and phenylbutazone.[14]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key SAR principles for morpholine-based compounds:

  • For Anticancer Activity: The presence of the morpholine ring is often crucial for binding to the hinge region of kinases like PI3K.[4][5] The nature of the heterocyclic core (e.g., quinazoline, thieno[3,2-d]pyrimidine) and the substitutions on appended aromatic rings significantly modulate potency and selectivity against different cancer cell lines.[3][9][16] For example, bulky and electronegative trifluoromethyl groups on a benzamide moiety attached to a tetrahydroquinoline core enhanced cytotoxicity.[16]

  • For Antimicrobial Activity: The lipophilicity and electronic properties of substituents are key. Electron-withdrawing groups on aromatic rings attached to a core morpholine structure often enhance antibacterial potency.[13] The overall shape of the molecule influences its ability to penetrate microbial cell walls and interact with intracellular targets.

Key Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system, incorporating appropriate controls.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). It measures the metabolic activity of living cells.

Causality: The assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a serum-free culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the various compound concentrations.

    • Negative Control: Add medium with the vehicle (e.g., 0.1% DMSO) only. This represents 100% cell viability.

    • Positive Control: Add a known cytotoxic drug (e.g., Doxorubicin) to validate the assay's sensitivity.

    • Blank Control: Include wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the negative control cells become over-confluent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Causality: This method identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microbe after overnight incubation. It is the gold standard for quantitative susceptibility testing.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a serial 2-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well.

    • Negative Control: A well containing only broth (no microbes, no compound) to check for sterility.

    • Positive (Growth) Control: A well containing broth and microbes but no compound. This well must show turbidity for the assay to be valid.

    • Standard Control: Include a known antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Conclusion and Future Directions

The evidence strongly supports the this compound scaffold and its derivatives as a highly promising platform for the development of novel therapeutics. The morpholine ring consistently imparts potent biological activity, particularly in the realm of oncology through the inhibition of the PI3K/Akt/mTOR pathway. Furthermore, the demonstrated antimicrobial and anti-inflammatory potential underscores the versatility of this chemical class.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a focused library of direct this compound derivatives to precisely map the impact of substitutions on the butanone chain.

  • Mechanism of Action Elucidation: Beyond PI3K, exploring other potential molecular targets to explain the broad bioactivity profile. For example, investigating specific enzyme inhibition in microbial pathways or detailed effects on inflammatory cascades.

  • In Vivo Efficacy: Advancing the most potent and selective lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational framework for researchers to build upon, leveraging the established potential of the morpholine scaffold to accelerate the discovery of next-generation medicines.

References

A Comparative Analysis of 4-Morpholin-4-ylbutan-2-one and Related β-Aminoketones for Applications in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a detailed comparative analysis of 4-Morpholin-4-ylbutan-2-one, a prominent β-aminoketone, against its structural analogs: 4-(piperidin-1-yl)butan-2-one and 4-(pyrrolidin-1-yl)butan-2-one. These compounds, often synthesized via the Mannich reaction, are pivotal intermediates in organic synthesis and serve as valuable scaffolds in medicinal chemistry.[1][2][3][4] This document provides an in-depth examination of their synthetic routes, physicochemical properties, and spectroscopic signatures, supported by experimental data and established protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable analog for their specific research and development endeavors. The unique properties conferred by the morpholine moiety, such as its impact on solubility and pharmacokinetic profiles, are a central focus of this analysis.[5][6][7][8]

Introduction: The Significance of β-Aminoketones and the Role of the Morpholine Scaffold

β-Aminoketones are a class of organic compounds characterized by a ketone functional group and an amino group separated by a two-carbon bridge. This structural motif is a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][3] Their utility stems from the reactivity of both the carbonyl group and the amino group, allowing for diverse chemical transformations.

Among the various β-aminoketones, those incorporating a morpholine ring have garnered significant attention in medicinal chemistry. The morpholine heterocycle is considered a "privileged structure" due to its advantageous physicochemical properties.[7] Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability and pharmacokinetic profiles.[5][6][8] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center, influencing the compound's pKa and its interaction with biological targets.[5][6]

This guide focuses on this compound and compares it with two closely related analogs where the morpholine ring is replaced by piperidine and pyrrolidine. This comparative approach aims to elucidate the structure-property relationships within this family of compounds, providing a rational basis for their application in drug discovery and chemical synthesis.

Synthesis via the Mannich Reaction: A Mechanistic Overview and Comparative Protocol

The most common and efficient method for synthesizing β-aminoketones like this compound and its analogs is the Mannich reaction.[1][9][10] This three-component condensation involves an active hydrogen compound (an enolizable ketone, in this case, acetone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine, piperidine, or pyrrolidine).[9][10][11]

Reaction Mechanism

The reaction proceeds in two main stages under acidic conditions:

  • Formation of the Iminium Ion: The secondary amine reacts with formaldehyde to form a highly electrophilic iminium ion (also known as a Mannich intermediate).[9][11][12]

  • Nucleophilic Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product.[9][10][12]

Mannich_Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Amine R₂NH (e.g., Morpholine) int1 Hemiaminal Intermediate Amine->int1 + H⁺ Formaldehyde CH₂O Formaldehyde->int1 Iminium [R₂N=CH₂]⁺ (Iminium Ion) Iminium_ref Iminium->Iminium_ref int1->Iminium - H₂O Ketone Acetone Enol Enol form Ketone->Enol Tautomerization (Acid-catalyzed) attack Nucleophilic Attack Enol->attack Product β-Aminoketone (e.g., this compound) attack->Product

Caption: Mechanism of the Mannich Reaction for β-Aminoketone Synthesis.

Generalized Experimental Protocol

This protocol provides a standardized procedure for the synthesis of the title compounds. Caution: Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Acetone (excess, acts as reactant and solvent)

  • Secondary Amine (Morpholine, Piperidine, or Pyrrolidine), 1.0 eq

  • Paraformaldehyde, 1.1 eq

  • Hydrochloric Acid (concentrated), catalytic amount

  • Sodium Hydroxide solution (e.g., 10 M)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the secondary amine (1.0 eq) and acetone (large excess).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid.

  • Add paraformaldehyde (1.1 eq) portion-wise while stirring.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess acetone under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution with sodium hydroxide solution to a pH > 10.

  • Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via vacuum distillation or column chromatography as needed.

Comparative Synthesis Data

The choice of amine influences reaction kinetics and yield due to differences in basicity and steric hindrance.

CompoundAmine UsedTypical Yield (%)Key Considerations
This compound Morpholine75-85%Morpholine's lower basicity (pKa ~8.5) may require slightly longer reaction times compared to piperidine.[13][14]
4-(Piperidin-1-yl)butan-2-one Piperidine80-90%Piperidine is more basic (pKa ~11.1), leading to faster iminium ion formation and often higher yields.
4-(Pyrrolidin-1-yl)butan-2-one Pyrrolidine78-88%Pyrrolidine has a basicity similar to piperidine, resulting in efficient reaction. Its smaller ring size can sometimes lead to different stereochemical outcomes in more complex systems.

Physicochemical Properties: A Comparative Overview

The selection of a specific β-aminoketone for drug development is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound4-(Piperidin-1-yl)butan-2-one4-(Pyrrolidin-1-yl)butan-2-oneRationale for Differences
Molecular Formula C₈H₁₅NO₂C₉H₁₇NOC₈H₁₅NO-
Molecular Weight 157.21 g/mol 155.24 g/mol [15][16][17]141.21 g/mol Piperidine has one more CH₂ group than pyrrolidine. Morpholine's oxygen replaces a CH₂ group of piperidine.
Calculated LogP ~0.1 - 0.5~1.5 - 1.9~1.1 - 1.5The ether oxygen in morpholine significantly increases hydrophilicity, resulting in a lower LogP value, which is often desirable for improved solubility.[5][6]
Calculated pKa ~7.0 - 7.5~9.5 - 10.5~9.5 - 10.5The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom, leading to a lower pKa.[5][6]
Topological Polar Surface Area (TPSA) 32.9 Ų20.3 Ų[17]20.3 ŲThe additional oxygen atom in morpholine contributes to a larger TPSA, which can improve aqueous solubility and hydrogen bonding capacity.

Note: LogP and pKa values are estimates from computational models and can vary slightly between different software.

Spectroscopic Characterization Workflow

Unambiguous identification of the synthesized compounds relies on a combination of spectroscopic techniques.

Spectroscopy_Workflow start Synthesized Product (Crude β-Aminoketone) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Pattern start->ms ir Infrared (IR) Spectroscopy - Identify C=O stretch (~1715 cm⁻¹) - Identify C-N stretch start->ir nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) start->nmr final Structure Confirmed ms->final ir->final h_nmr ¹H NMR - Proton environment - Coupling patterns nmr->h_nmr c_nmr ¹³C NMR - Number of unique carbons - Chemical shifts (C=O ~208 ppm) nmr->c_nmr h_nmr->final c_nmr->final

Caption: Workflow for Spectroscopic Characterization of β-Aminoketones.

Comparative Spectroscopic Data

The key differentiating features in the spectra arise from the unique protons and carbons of the heterocyclic amine ring.

Spectral FeatureThis compound4-(Piperidin-1-yl)butan-2-one4-(Pyrrolidin-1-yl)butan-2-one
¹H NMR (δ, ppm)
-CH₃ (singlet)~2.15~2.15~2.15
-CH₂-C=O (triplet)~2.75~2.70~2.72
N-CH₂-CH₂- (triplet)~2.50~2.45~2.60
N-CH₂ (ring)~2.40 (t)~2.35 (br)~2.50 (br)
O-CH₂ (ring)~3.65 (t)N/AN/A
Ring CH₂ (non-N)N/A~1.55 (m), ~1.40 (m)~1.75 (m)
¹³C NMR (δ, ppm)
C=O~208~208~208
CH₃~30~30~30
CH₂-C=O~40~40~40
N-CH₂-CH₂-~58~58~56
N-C (ring)~53~54~52
O-C (ring)~67N/AN/A
IR (cm⁻¹)
C=O Stretch~1715~1715~1715
C-O-C Stretch~1115N/AN/A

Note: Chemical shifts (δ) are approximate and depend on the solvent used.

The most telling distinction is in the ¹H NMR spectrum, where the downfield triplet at ~3.65 ppm is characteristic of the protons adjacent to the oxygen atom in the morpholine ring. Similarly, the ¹³C NMR spectrum of the morpholine analog shows a unique signal at ~67 ppm for the carbons adjacent to the oxygen.

Applications and Biological Relevance in Drug Discovery

The choice between these analogs has significant implications for drug design.

  • This compound: The morpholine moiety is frequently incorporated into drug candidates to enhance water solubility and to serve as a metabolically stable polar group.[5][6][7][8] Its lower pKa compared to piperidine means it will be less protonated at physiological pH (7.4), which can be advantageous for membrane permeability and reducing off-target interactions at cationic sites.[5][6] It is a common building block for CNS-active drugs, anticancer agents, and antibiotics.[5][6][18]

  • 4-(Piperidin-1-yl)butan-2-one: The piperidine ring is another prevalent scaffold in medicinal chemistry.[15][19] Its higher basicity and lipophilicity compared to morpholine can be beneficial for targeting specific receptors where a stronger basic interaction is required. It is a key intermediate for pharmaceuticals such as analgesics and antipsychotics.[15]

  • 4-(Pyrrolidin-1-yl)butan-2-one: The pyrrolidine ring offers a more compact and slightly less lipophilic alternative to piperidine. It is found in numerous CNS agents, including antiepileptic drugs, where the five-membered ring may provide an optimal conformation for binding to the target site.[20]

Conclusion

The comparative analysis of this compound with its piperidine and pyrrolidine analogs reveals critical structure-property trade-offs that are essential for researchers in chemical synthesis and drug development.

  • For Enhanced Hydrophilicity and Metabolic Stability: this compound is the superior choice. Its lower LogP, lower pKa, and higher TPSA make it an ideal building block for improving the ADME properties of a lead compound.

  • For Stronger Basicity and Higher Lipophilicity: 4-(Piperidin-1-yl)butan-2-one is often preferred when a more basic nitrogen center is required for target engagement or when increased lipophilicity is needed to cross lipid membranes.

  • For a Compact, Basic Scaffold: 4-(Pyrrolidin-1-yl)butan-2-one provides a balance of properties, offering a basic nitrogen in a sterically less demanding five-membered ring system.

The selection among these valuable β-aminoketones should be a data-driven decision based on the specific goals of the research program, whether it involves optimizing a synthetic route or fine-tuning the pharmacokinetic profile of a novel therapeutic agent.

References

identifying synthesis byproducts of 4-Morpholin-4-ylbutan-2-one by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Identifying Synthesis Byproducts of 4-Morpholin-4-ylbutan-2-one by GC-MS

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key intermediate in the synthesis of various pharmaceutical agents, is no exception.[1] Its synthesis, like any chemical transformation, is susceptible to the formation of byproducts. These impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the final drug product. Therefore, the rigorous identification and quantification of synthesis-related byproducts are mandated by regulatory bodies and are critical for process optimization and quality control.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for identifying the byproducts in the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to ensure scientific integrity.

Part 1: Understanding the Synthesis and Predicting Potential Byproducts

A common and efficient method for synthesizing this compound is the reductive amination of 4-hydroxybutan-2-one with morpholine.[2][3] This reaction typically involves the formation of an intermediate iminium ion, which is then reduced to the final amine product. While effective, this process can lead to several predictable side reactions.[4][5]

Common Synthetic Route: Reductive Amination

The primary reaction involves reacting morpholine with 4-hydroxybutan-2-one (or a related ketone precursor) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selectively reduces the iminium ion intermediate over the starting ketone.[2][6]

dot

cluster_0 Reductive Amination Synthesis Morpholine Morpholine Iminium_Intermediate Iminium Intermediate Morpholine->Iminium_Intermediate + 4-Hydroxybutan-2-one 4-Hydroxybutan-2-one 4-Hydroxybutan-2-one->Iminium_Intermediate Product This compound Iminium_Intermediate->Product Reduction (e.g., STAB)

Caption: Reductive amination pathway for this compound synthesis.

Predicted Synthesis Byproducts

Understanding the reaction mechanism allows us to anticipate potential byproducts. A thorough GC-MS analysis should aim to separate and identify these species from the main product.

Byproduct Class Potential Structure/Identity Mechanism of Formation
Unreacted Starting Materials Morpholine, 4-Hydroxybutan-2-oneIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.
Over-alkylation Products N,N-Dialkylated Morpholinium SaltThe product amine can react with another molecule of the ketone precursor, though less likely with a secondary amine like morpholine.
Condensation Products Aldol condensation products of 4-hydroxybutan-2-oneThe ketone starting material can undergo self-condensation under acidic or basic conditions, leading to higher molecular weight impurities.
Reductant-Related Impurities Borate estersReaction of the reducing agent with hydroxyl groups in the starting material or solvent.[6]

Part 2: A Comparative Guide to GC-MS Method Development

GC-MS is the analytical technique of choice for this application due to its high separation efficiency (GC) and definitive identification capabilities (MS).[7] The development of a robust method requires careful selection of columns and optimization of analytical parameters.

Experimental Protocol: Sample Preparation

  • Quench Reaction: Carefully quench the reaction mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).[8][9] The choice of solvent is critical; DCM is excellent for a broad range of polarities, while ethyl acetate is a greener alternative.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter the dried solution and concentrate it under reduced pressure using a rotary evaporator.

  • Dilution: Accurately weigh a portion of the crude residue and dissolve it in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

GC Column Selection: A Performance Comparison

The choice of GC column is the most critical parameter for achieving baseline separation of the target compound from its byproducts. A mid-polarity column is often the optimal choice.

Column Type Stationary Phase Advantages Disadvantages Best For
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-5)Robust, low bleed, good for general-purpose analysis.May not provide sufficient selectivity for polar isomers or closely related structures.Separating compounds based on boiling point.
Mid-Polar (50%-Phenyl)-methylpolysiloxane (e.g., DB-17, HP-50+)Excellent selectivity for compounds with aromatic groups or heteroatoms. Good balance of polarity.Higher bleed at elevated temperatures compared to non-polar columns.Recommended: Separating the target amine from ketone precursors and potential condensation byproducts.
Polar Polyethylene Glycol (e.g., DB-WAX, Carbowax)Best for separating highly polar compounds like alcohols and free acids.Prone to degradation by water and oxygen, lower maximum operating temperature.Analysis where unreacted 4-hydroxybutan-2-one is a primary concern.

Optimized GC-MS Protocol

This protocol provides a starting point for analysis. It must be validated and potentially optimized for the specific instrument and byproduct profile.

Parameter Setting Justification
GC System Agilent 7890 GC with 5977 MS or equivalentStandard, reliable instrumentation for this type of analysis.
Column Agilent DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmMid-polarity column providing good selectivity for the target compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[10]
Injector Split/Splitless, 250°C, Split ratio 50:1High temperature ensures complete vaporization. Split injection prevents column overloading with the main component.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minStarts at a temperature low enough to resolve volatile starting materials and ramps up to elute higher boiling point byproducts.[10]
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.[10]
MS Source 230°C, Electron Impact (EI) Ionization at 70 eVStandard EI energy for generating reproducible fragmentation patterns.[10]
MS Quadrupole 150°CStandard quadrupole temperature.[10]
Scan Range m/z 40-450Covers the expected mass range of starting materials, product, and potential byproducts.

Part 3: Data Interpretation and Byproduct Identification

The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components of the mixture. The mass spectrum of each peak provides a molecular fingerprint for identification.

Fragmentation Pattern of this compound

The mass spectrum of the target compound (Molecular Weight: 157.21 g/mol ) is expected to show characteristic fragments.

  • Molecular Ion (M+) : A peak at m/z 157 may be visible, though it could be weak.

  • Base Peak : The most intense peak will likely be from the stable morpholinomethyl cation at m/z 100 [CH2=N(CH2CH2)2O]+, formed by alpha-cleavage next to the nitrogen. This is a highly diagnostic fragment for N-substituted morpholines.

  • Other Key Fragments :

    • m/z 57 : [C4H9]+ or [COCH3]+ from cleavage of the butyl chain.

    • m/z 86 : [C4H8NO]+ from cleavage of the ethyl ketone group.

    • m/z 43 : [CH3CO]+, the acetyl cation, is a strong indicator of the methyl ketone moiety.[11]

Comparative Analysis of Expected Byproduct Mass Spectra

Compound Expected Retention Time Key m/z Fragments Identification Rationale
MorpholineEarly eluting87 (M+), 57, 42, 28Matches library spectrum of morpholine.
4-Hydroxybutan-2-oneEarly eluting88 (M+), 70, 43Presence of m/z 43 (acetyl) and loss of water (m/z 70).
This compound (Product) Mid-eluting157 (M+) , 100 (Base Peak) , 86, 57, 43The presence of the m/z 100 base peak is the strongest indicator.[12]
Aldol AdductLate eluting176 (M+), 158, 115, 43Higher molecular weight, presence of m/z 43, and fragments corresponding to water loss.

Part 4: Workflow and Validation

A self-validating system ensures trustworthiness. This involves confirming identifications with authentic standards whenever possible and ensuring the method is reproducible.

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cluster_workflow GC-MS Byproduct Identification Workflow A Crude Synthesis Mixture B Sample Preparation (Extraction & Dilution) A->B C GC-MS Analysis (Optimized Method) B->C D Data Acquisition (TIC & Mass Spectra) C->D E Peak Integration & Deconvolution D->E F Mass Spectral Interpretation E->F G Library Search (NIST, Wiley) F->G H Byproduct Identification (Hypothesized Structures) F->H G->H I Confirmation (Using Authentic Standards) H->I J Final Impurity Profile Report I->J

Caption: A comprehensive workflow for the identification of synthesis byproducts.

Conclusion

The identification of synthesis byproducts is a meticulous but essential process in drug development. This guide provides a robust, scientifically-grounded framework for utilizing GC-MS to analyze the impurities in the synthesis of this compound. By understanding the synthetic pathway, predicting potential side reactions, and applying a systematically developed analytical method, researchers can confidently characterize their product, ensuring the quality and safety required for subsequent pharmaceutical applications. The principles and protocols outlined here serve not just as a method, but as a template for critical analytical thinking in process chemistry.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Morpholin-4-ylbutan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. The morpholine moiety, a privileged heterocyclic scaffold, has consistently demonstrated its value in the design of potent and selective kinase inhibitors, owing to its ability to improve physicochemical properties and engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 4-Morpholin-4-ylbutan-2-one analogs, a promising scaffold for the development of novel kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3]

Through a comprehensive analysis of existing literature on structurally related morpholine-containing inhibitors, this guide will provide a comparative framework for understanding how subtle molecular modifications can profoundly impact biological activity. We will explore the causality behind experimental choices in analog design, present comparative data to guide future synthetic efforts, and provide detailed experimental protocols for the evaluation of these compounds.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core structure presents a versatile template for the design of kinase inhibitors. The morpholine ring often serves as a key pharmacophore, with the oxygen atom acting as a hydrogen bond acceptor, a feature crucial for interaction with the hinge region of many kinases.[1] The butanone linker provides a flexible spacer, allowing for optimal positioning of the morpholine and any appended functionalities within the active site.

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently overactive in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4][5] The development of inhibitors that can modulate this pathway is a major focus of anticancer drug discovery.[4][5] Morpholine-containing compounds have emerged as a particularly successful class of PI3K/mTOR inhibitors.[1][2][6][7]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth fourEBP1->CellGrowth Kinase_Assay_Workflow Start Start Compound Prepare Compound Dilutions Start->Compound Reaction Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) Compound->Reaction Incubate_Kinase Incubate Reaction->Incubate_Kinase Stop Stop Reaction & Add Detection Reagents Incubate_Kinase->Stop Incubate_Detection Incubate Stop->Incubate_Detection Read Read TR-FRET Signal Incubate_Detection->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate_Attach Incubate (Overnight) Seed->Incubate_Attach Treat Treat with Compounds Incubate_Attach->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

Distinguishing a Ketone from its Corresponding Alcohol: A Spectroscopic Comparison of 4-Morpholin-4-ylbutan-2-one and 4-Morpholin-4-ylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. The conversion of a ketone to an alcohol, a fundamental transformation in organic synthesis, necessitates robust analytical methods to confirm the reaction's success. This guide provides an in-depth spectroscopic comparison of 4-morpholin-4-ylbutan-2-one and its reduced form, 4-morpholin-4-ylbutan-2-ol, highlighting the key spectral differences that enable their unambiguous identification.

The reduction of a ketone to a secondary alcohol is a common step in the synthesis of more complex molecules. Verifying this transformation requires a detailed analysis of the functional groups present in the starting material and the product. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) provide a powerful toolkit for this purpose. Each technique probes different aspects of the molecular structure, and together they offer a comprehensive picture of the chemical change.

Molecular Structures and Key Functional Groups

The fundamental difference between this compound and 4-morpholin-4-ylbutan-2-ol lies in the functional group at the second position of the butane chain. The ketone possesses a carbonyl group (C=O), while the alcohol features a hydroxyl group (-OH) and a C-H bond at the same position. This seemingly minor change has significant repercussions on the spectroscopic properties of the molecules.

Caption: Molecular structures of the ketone and its reduced alcohol form.

Infrared (IR) Spectroscopy: The Telltale Disappearance and Appearance of Bands

IR spectroscopy is particularly adept at identifying functional groups. The most dramatic and conclusive evidence for the reduction of the ketone to the alcohol is the change in the IR spectrum.

  • This compound (Ketone): The spectrum is characterized by a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ , which is indicative of the C=O stretching vibration of a saturated aliphatic ketone.[1][2] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl group.

  • 4-Morpholin-4-ylbutan-2-ol (Alcohol): Upon successful reduction, the strong carbonyl peak around 1715 cm⁻¹ will disappear completely.[3] In its place, a prominent, broad absorption band will emerge in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol.[3][4] The broadness of this peak is due to hydrogen bonding.

Functional GroupThis compound4-Morpholin-4-ylbutan-2-ol
C=O Stretch Strong, sharp peak at ~1715 cm⁻¹Absent
O-H Stretch AbsentBroad, strong peak at ~3400 cm⁻¹
C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹

Table 1. Key IR Absorption Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Environment

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The reduction of the carbonyl group to a hydroxyl group leads to significant changes in the chemical shifts and splitting patterns of nearby protons.

  • This compound (Ketone):

    • The methyl protons (CH₃) adjacent to the carbonyl group will appear as a sharp singlet at approximately δ 2.1 ppm .[1]

    • The methylene protons (CH₂) alpha to the carbonyl will be deshielded and appear as a triplet around δ 2.7 ppm .

    • The protons of the morpholine ring typically show two sets of multiplets: one for the protons adjacent to the oxygen (~δ 3.7 ppm) and another for the protons adjacent to the nitrogen (~δ 2.4-2.6 ppm).[5][6]

  • 4-Morpholin-4-ylbutan-2-ol (Alcohol):

    • The methyl protons (CH₃) will be shielded compared to the ketone and will appear as a doublet around δ 1.1-1.2 ppm , coupled to the new C-H proton.

    • A new signal, a methine proton (CH-OH) , will appear as a multiplet in the region of δ 3.5-4.0 ppm . The exact chemical shift and multiplicity will depend on the solvent and concentration.

    • A broad singlet corresponding to the hydroxyl proton (OH) will be observed, typically in the range of δ 2-5 ppm , although its position can be highly variable and it may exchange with D₂O.

    • The methylene protons adjacent to the newly formed alcohol group will show a more complex splitting pattern due to the new chiral center.

¹³C NMR Spectroscopy

The carbon skeleton is also significantly affected by the change in functional group.

  • This compound (Ketone):

    • The most downfield signal will be the carbonyl carbon (C=O) , appearing at a characteristic chemical shift of δ > 200 ppm (typically around 208-210 ppm).[1]

    • The methyl carbon (CH₃) will be found at approximately δ 30 ppm .

    • The morpholine carbons adjacent to oxygen will be around δ 67 ppm , and those adjacent to nitrogen will be in the region of δ 53-54 ppm .[5]

  • 4-Morpholin-4-ylbutan-2-ol (Alcohol):

    • The highly deshielded carbonyl signal will be absent.

    • A new signal for the carbon bearing the hydroxyl group (CH-OH) will appear in the upfield region of δ 60-70 ppm .

    • The methyl carbon (CH₃) will be shifted slightly upfield to around δ 23 ppm .

NucleusThis compound (δ, ppm)4-Morpholin-4-ylbutan-2-ol (δ, ppm)Key Difference
¹H ~2.1 (s, 3H, -C(=O)CH₃)~1.2 (d, 3H, -CH(OH)CH₃)Upfield shift and change in multiplicity of the methyl group.
~3.8 (m, 1H, -CH(OH)-)Appearance of a new methine proton signal.
~2-5 (br s, 1H, -OH)Appearance of a hydroxyl proton signal.
¹³C >200 (-C=O)~65 (-CH(OH)-)Disappearance of the downfield carbonyl signal and appearance of an upfield alcohol carbon signal.
~30 (-C(=O)CH₃)~23 (-CH(OH)CH₃)Upfield shift of the methyl carbon.

Table 2. Comparative ¹H and ¹³C NMR Chemical Shifts.

Mass Spectrometry (MS): Observing the Molecular Weight Change and Fragmentation Patterns

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and clues about its structure from fragmentation patterns.

  • Molecular Ion Peak:

    • This compound has a molecular weight of 157.21 g/mol . Its mass spectrum will show a molecular ion peak ([M]⁺) at m/z 157 .[7]

    • 4-Morpholin-4-ylbutan-2-ol has a molecular weight of 159.23 g/mol .[8][9] Its mass spectrum will show a molecular ion peak ([M]⁺) at m/z 159 . This increase of two mass units is a direct result of the addition of two hydrogen atoms during the reduction.

  • Fragmentation Patterns:

    • Ketone: A characteristic fragmentation for ketones is the alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this would lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 142 or the loss of the morpholinomethyl radical to give an ion at m/z 43 (CH₃CO⁺). Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available.[1][10]

    • Alcohol: Secondary alcohols often undergo alpha-cleavage as well. For 4-morpholin-4-ylbutan-2-ol, this would result in the loss of a methyl radical to give a fragment at m/z 144 or the loss of the morpholinoethyl group to give a fragment at m/z 45 ([CH₃CHOH]⁺). A prominent peak corresponding to the loss of water ([M-18]⁺) at m/z 141 is also a common feature in the mass spectra of alcohols.[11]

G cluster_ketone This compound Fragmentation cluster_alcohol 4-Morpholin-4-ylbutan-2-ol Fragmentation ketone [C8H15NO2]+• m/z 157 frag1_ketone [C7H12NO2]+ m/z 142 (-•CH3) ketone->frag1_ketone α-cleavage frag2_ketone [C2H3O]+ m/z 43 (-•CH2CH2N(CH2CH2)2O) ketone->frag2_ketone α-cleavage alcohol [C8H17NO2]+• m/z 159 frag1_alcohol [C8H15NO]+• m/z 141 (-H2O) alcohol->frag1_alcohol Dehydration frag2_alcohol [C7H14NO2]+ m/z 144 (-•CH3) alcohol->frag2_alcohol α-cleavage frag3_alcohol [C2H5O]+ m/z 45 (-•CH2CH2N(CH2CH2)2O) alcohol->frag3_alcohol α-cleavage

Caption: Key fragmentation pathways in mass spectrometry.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing (δ 0.00 ppm).[5]

General Procedure for NMR Data Acquisition
  • Instrument Setup: Calibrate the NMR spectrometer according to the manufacturer's guidelines.

  • Sample Insertion: Place the NMR tube into the spinner and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Sample Preparation and Analysis for IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically subtract the background spectrum.

Sample Preparation and Analysis for Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • Separation: The sample is vaporized and separated on the GC column based on its boiling point and polarity.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated and detected based on their m/z ratio.

Conclusion

The spectroscopic comparison of this compound and 4-morpholin-4-ylbutan-2-ol provides a clear and definitive method for distinguishing between the ketone and its corresponding alcohol. The key differentiating features are the disappearance of the carbonyl (C=O) IR stretch and the appearance of a hydroxyl (O-H) stretch, the significant upfield shifts in both ¹H and ¹³C NMR for the nuclei near the reaction center, and the two-mass-unit increase in the molecular ion peak in the mass spectrum. By utilizing this multi-technique approach, researchers can confidently verify the outcome of the reduction reaction and ensure the purity of their synthesized compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Morpholin-4-ylbutan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Morpholin-4-ylbutan-2-one. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just a set of instructions, but a framework of scientific best practices, ensuring that every step is understood, validated, and executed with the highest degree of safety and regulatory compliance.

Hazard Characterization and Pre-Disposal Assessment

Understanding the intrinsic properties of a chemical is the foundational step for its safe management. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, existing supplier information allows for a robust hazard characterization. Furthermore, by examining the parent compound, Morpholine, we can infer additional potential hazards, adopting a conservative approach to ensure maximum safety.

Table 1: Hazard Profile of this compound

PropertyInformationSource
CAS Number 6050-58-4[1]
Molecular Formula C₈H₁₅NO₂[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]

Based on this data, this compound must be treated as a hazardous waste .[2] The parent compound, Morpholine, is classified as a flammable liquid that is also corrosive, toxic, and suspected of damaging fertility.[3] Therefore, it is prudent to handle this compound with precautions suitable for all these potential hazard classes.

Core Principle: Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer.[4] Such actions violate regulatory standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties.[4]

Operational Plan: Waste Accumulation and Storage

Proper accumulation of chemical waste at the point of generation is a critical control measure to prevent accidental release and ensure safe handling. This process must be systematic and compliant with both federal and institutional standards.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[5]

  • Causality: Designating an SAA ensures the waste remains under the control of laboratory personnel who are knowledgeable about its hazards.[5] This minimizes the risk of improper handling by untrained staff.

  • Procedure:

    • Choose a location within the laboratory, such as a designated secondary containment tray in a chemical fume hood or a labeled cabinet.[5]

    • The SAA must be clearly marked with a sign that reads "Hazardous Waste."[5]

    • Ensure the SAA does not exceed the regulatory limit of 55 gallons for total hazardous waste.[6]

Step 2: Select an Appropriate Waste Container

The integrity of the waste container is paramount to preventing leaks and spills.

  • Causality: Chemical incompatibility can lead to container degradation, leaks, or even dangerous chemical reactions.

  • Procedure:

    • Select a container made of a chemically resistant material, such as high-density polyethylene (HDPE). Avoid metal containers, as the amine functionality of the morpholine group may impart basic or corrosive properties.

    • Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.[7]

    • The container must be kept closed at all times except when adding waste.[4] This is a key EPA requirement to prevent the release of vapors.

Step 3: Correctly Label the Waste Container

Proper labeling is a critical communication tool that ensures safety and regulatory compliance.

  • Causality: A correctly labeled container informs handlers of the contents and their associated hazards, preventing accidental mixing of incompatible wastes and ensuring proper final disposal.

  • Procedure:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include the following information:[5]

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

      • A clear indication of the hazards. Check the boxes for Toxic (Poison) and Irritant . Given the properties of the parent compound, it is also wise to check Flammable .

    • As waste is added, maintain a log of the approximate quantities.

Disposal Protocol: Step-by-Step Guidance

The final disposal of this compound must be handled by licensed professionals. The following workflow outlines the process from generation to pickup.

WasteDisposalWorkflow gen gen char char gen->char container container char->container label_cont label_cont container->label_cont add_waste add_waste label_cont->add_waste close_cont close_cont add_waste->close_cont full full close_cont->full request request full->request transport transport request->transport final final transport->final

Procedure for Disposal
  • Segregation: Store the waste container for this compound separately from incompatible materials, particularly strong acids and oxidizing agents.[7]

  • Accumulation: Collect the waste in your labeled container within the designated SAA.

  • Requesting Disposal: Once the container is nearly full or has been accumulating for a set period (e.g., six months, check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[4]

  • Professional Disposal: Do not attempt to treat or neutralize this waste in the lab. The waste must be transported off-site by a licensed hazardous waste disposal company for final treatment, which is typically high-temperature incineration.[7][8]

Decontamination and Spill Management

Empty Container Decontamination

An "empty" container that held hazardous waste must be properly managed.

  • Procedure:

    • Empty the container as thoroughly as possible, with the final rinsate being collected as hazardous waste.

    • To render the container non-hazardous, it must be triple-rinsed.[4] Use a suitable solvent (such as acetone or methanol) for the rinsing.

    • Crucially, the rinsate from all three rinses is also considered hazardous waste and must be collected in an appropriate, labeled waste container (e.g., "Halogenated Solvent Waste").[4]

    • Once triple-rinsed, the original container can be defaced (by removing or obscuring the label) and disposed of in the regular trash or recycled, per your institution's policy.[4]

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Procedure:

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to dike and absorb the spill.[8] Do not use combustible materials like paper towels on large spills.

    • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled container for disposal as hazardous waste.[7][9]

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[2]

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.